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Foundational

NMR and mass spectrometry data of 3-Bromo-2-methoxyfuran

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 3-Bromo-2-methoxyfuran Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 3-Bromo-2-methoxyfuran

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-2-methoxyfuran. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies based on established spectroscopic principles and data from structurally analogous compounds. The guide details standardized protocols for data acquisition, offers an in-depth interpretation of predicted spectral features, and explains the scientific rationale behind these predictions. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, aiding in the characterization and quality control of 3-Bromo-2-methoxyfuran and related heterocyclic compounds.

Introduction: The Significance of Spectroscopic Characterization

3-Bromo-2-methoxyfuran is a substituted heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or specialized chemical entity, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly NMR and Mass Spectrometry, are indispensable tools for this purpose.

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the chemical environment, connectivity, and spatial relationships of atoms.

  • Mass Spectrometry determines the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

This guide provides the foundational spectroscopic data and interpretation necessary to confidently identify and characterize 3-Bromo-2-methoxyfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule. By analyzing the interaction of atomic nuclei with an external magnetic field, we can deduce the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a generalized yet robust procedure for acquiring high-quality NMR data.

Sample Preparation:

  • Accurately weigh 10-20 mg of 3-Bromo-2-methoxyfuran for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.[1]

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]

  • Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved signals.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 3-Bromo-2-methoxyfuran (in CDCl₃)

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.3 - 7.5Doublet (d)~2.0 - 2.5Located on a carbon adjacent to the ring oxygen, this proton is significantly deshielded. It is coupled to H-4.
H-4~6.3 - 6.5Doublet (d)~2.0 - 2.5Coupled to H-5. Its chemical shift is influenced by the adjacent bromine atom.
-OCH₃~3.9 - 4.1Singlet (s)N/AThe three protons of the methoxy group are equivalent and show no coupling, resulting in a sharp singlet.

Causality Behind Predictions: The furan ring is an aromatic system, and its protons typically resonate between 6.0 and 7.5 ppm. The electronegative oxygen atom deshields the adjacent H-5 proton, shifting it downfield. The methoxy group is an electron-donating group, while bromine is an electron-withdrawing group, both influencing the precise chemical shifts of the ring protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-methoxyfuran (in CDCl₃)

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~155 - 160This carbon is bonded to two electronegative oxygen atoms (the ring oxygen and the methoxy oxygen), causing a significant downfield shift.[2]
C-5~140 - 145As an aromatic carbon adjacent to the ring oxygen, it appears at a downfield position.
C-4~110 - 115This carbon is part of the aromatic ring and its shift is influenced by the adjacent bromine.
C-3~95 - 105The direct attachment to the highly electronegative bromine atom causes a downfield shift, but its position relative to the oxygen results in a complex electronic environment.
-OCH₃~58 - 62The chemical shift for a methoxy carbon attached to an aromatic ring is typically in this range.[3]

Authoritative Grounding: The chemical shifts of carbons in a furan ring are highly dependent on the nature and position of substituents. Carbons directly attached to electronegative atoms like oxygen or halogens are deshielded and appear at higher chemical shifts (downfield).[2][4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural clues based on fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.

  • The vaporized sample is bombarded with a beam of high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[5]

  • The resulting ions are accelerated and separated by a mass analyzer based on their m/z ratio.

  • A detector records the relative abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 3-Bromo-2-methoxyfuran is C₅H₅BrO.

  • Molecular Ion (M⁺˙): The key feature will be a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

    • m/z ≈ 176 (for C₅H₅⁷⁹BrO)

    • m/z ≈ 178 (for C₅H₅⁸¹BrO) The presence of this characteristic M and M+2 pattern is a strong indicator of a bromine-containing compound.[6]

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment StructureFragmentation Pathway
161163[M - CH₃]⁺Loss of a methyl radical from the methoxy group (α-cleavage), a common fragmentation for ethers.[7]
133135[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, a typical fragmentation for furan rings.[8]
97-[M - Br]⁺Loss of a bromine radical from the molecular ion.
69-[M - Br - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment.
Visualization of the Fragmentation Pathway

The following diagram illustrates the logical flow of the fragmentation process for 3-Bromo-2-methoxyfuran under electron ionization.

G M [C₅H₅BrO]⁺˙ m/z = 176/178 M_minus_CH3 [M - CH₃]⁺ m/z = 161/163 M->M_minus_CH3 - •CH₃ M_minus_Br [M - Br]⁺ m/z = 97 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 133/135 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CO [M - Br - CO]⁺ m/z = 69 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Proposed EI fragmentation pathway for 3-Bromo-2-methoxyfuran.

Integrated Spectroscopic Analysis Workflow

The synergy between NMR and MS is crucial for comprehensive structural elucidation. The following workflow demonstrates the logical progression from sample to final structure confirmation.

G cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis NMR_Prep Sample Prep (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H & ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Interp Spectral Interpretation (Shifts, Couplings) NMR_Acq->NMR_Interp Structure Final Structure Confirmation NMR_Interp->Structure MS_Prep Sample Prep (Dilute in MeOH) MS_Acq Data Acquisition (EI-MS) MS_Prep->MS_Acq MS_Interp Spectral Interpretation (M⁺˙, Fragments) MS_Acq->MS_Interp MS_Interp->Structure Sample 3-Bromo-2-methoxyfuran Sample Sample->NMR_Prep Sample->MS_Prep

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, predictive framework for the NMR and mass spectrometry analysis of 3-Bromo-2-methoxyfuran. The predicted ¹H and ¹³C NMR spectra offer clear, assignable signals based on established principles of chemical shifts and coupling constants for substituted furans. The mass spectrometry data is characterized by a distinct isotopic pattern for the molecular ion and logical fragmentation pathways involving the loss of methyl, bromine, and carbon monoxide moieties. By following the outlined protocols and using the interpretive data provided, researchers can confidently identify and characterize this compound, ensuring the integrity and validity of their scientific work.

References

  • BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
  • Beilstein Journals. Supplementary Information.
  • University of California, Davis. 13C NMR.
  • Sharma, R. K. (Year not specified). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Michigan State University. Mass Spectrometry: Fragmentation.
  • Blank, I. et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • BenchChem. (2025). Spectroscopic Profile of 3-(bromomethyl)-4-methyl-furan-2,5-dione: A Technical Guide.
  • Rojas-Aguirre, Y., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Exploratory

Exploring the Chemical Space of 3-Bromo-2-methoxyfuran Derivatives: A Technical Guide for Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the exploration of underexploited chemical space is paramount. Furan-containing scaffolds are ubiquitous in natural products and pharmaceuticals, but highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the exploration of underexploited chemical space is paramount. Furan-containing scaffolds are ubiquitous in natural products and pharmaceuticals, but highly functionalized derivatives remain challenging to synthesize with regiochemical precision. 3-Bromo-2-methoxyfuran (CAS: 72167-54-5)[1] has emerged as a uniquely versatile, bifunctional building block. By combining an electron-donating methoxy group at the C2 position with a cross-coupling-competent bromide at the C3 position, this molecule offers orthogonal reactivity pathways.

This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for expanding the chemical space of 3-bromo-2-methoxyfuran through transition-metal catalysis, directed metalation, and cycloaddition strategies.

Mechanistic Foundations & Orthogonal Reactivity

The synthetic utility of 3-bromo-2-methoxyfuran stems from the electronic push-pull dynamics of its substituents. The C2-methoxy group strongly donates electron density into the furan π -system via resonance, elevating the Highest Occupied Molecular Orbital (HOMO). This activation makes the furan core highly reactive toward electrophiles and cycloadditions[2]. Conversely, the C3-bromide serves as a localized electrophilic site, primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[3].

Understanding the causality of these electronic effects allows chemists to selectively address three distinct reaction nodes:

  • C3 Cross-Coupling: The C3-Br bond undergoes facile Suzuki-Miyaura, Stille, and Negishi couplings without disturbing the sensitive furan oxygen[3].

  • C3 vs. C5 Lithiation: The choice of base dictates the metalation site. Non-nucleophilic bases like Lithium diisopropylamide (LDA) selectively deprotonate the acidic C5 proton. In contrast, alkyllithium reagents (e.g., n -BuLi) trigger a rapid, kinetically favored halogen-metal exchange at C3[4].

  • [4+2] Cycloadditions: The electron-rich nature of the diene system facilitates both normal and inverse electron-demand Diels-Alder reactions[2].

ReactivityMap Core 3-Bromo-2-methoxyfuran C3_CC C3 Cross-Coupling (Suzuki/Stille) Core->C3_CC Pd(0), Base C3_Li C3 Halogen-Metal Exchange (n-BuLi, -78°C) Core->C3_Li R-Li C5_CH C5 Directed Lithiation (LDA, -78°C) Core->C5_CH LDA DA [4+2] Cycloaddition (Diels-Alder) Core->DA Dienophile/Diene

Fig 1. Orthogonal reactivity map of 3-bromo-2-methoxyfuran showing divergent synthetic pathways.

Expanding Chemical Space via C3 Cross-Coupling

The Suzuki-Miyaura cross-coupling of 3-bromofurans is a highly reliable method for generating 3-aryl and 3-heteroaryl derivatives[3]. The presence of the C2-methoxy group subtly increases the electron density at C3, which can slow down the initial oxidative addition of Pd(0) compared to unsubstituted 3-bromofuran. To counteract this, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) or robust catalyst systems like Pd(dppf)Cl2​ are recommended.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes validated conditions for coupling 3-bromo-2-methoxyfuran with various boronic acids, demonstrating the necessity of ligand tuning based on the electronic nature of the coupling partner.

Coupling Partner (Boronic Acid)Catalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / DME:H 2​ O80°C / 12h82%
4-Methoxyphenylboronic acid Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Toluene:H 2​ O90°C / 8h88%
3-Pyridinylboronic acid Pd2​(dba)3​
  • XPhos
K2​CO3​ / 1,4-Dioxane:H 2​ O100°C / 16h74%
2-Thiopheneboronic acid Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / THF:H 2​ O75°C / 12h79%
Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The use of a biphasic solvent system ensures the base remains dissolved, while TLC monitoring with a specific stain confirms the consumption of the furan core.

Workflow Step1 1. Reagent Mixing Substrate Boronic Acid Base Step2 2. Degassing Freeze-Pump-Thaw 3 Cycles Step1->Step2 Step3 3. Catalysis Add Pd Catalyst Heat to 80°C Step2->Step3 Step4 4. Validation TLC Check p-Anisaldehyde Stain Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of furan derivatives.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 3-bromo-2-methoxyfuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3​PO4​ (2.5 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and H2​O (0.2 M concentration). Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich furan.

  • Catalyst Addition: Backfill with Argon and add Pd(dppf)Cl2​ (0.05 equiv). Seal the flask and heat to 90°C.

  • In-Process Validation: After 4 hours, sample the organic layer. Run a TLC (Hexanes/EtOAc 9:1). Dip the plate in p -anisaldehyde stain and heat. Validation Check: The starting furan will stain a distinct dark green/blue, while the cross-coupled product typically shifts to a purple/red hue with a lower Rf​ value.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography.

Directed Lithiation and Electrophilic Trapping

The ability to selectively functionalize the C3 or C5 position via lithiation is a powerful tool for generating highly substituted furans[4].

C3 Halogen-Metal Exchange

Treating 3-bromo-2-methoxyfuran with n -BuLi at -78°C results in rapid lithium-halogen exchange. The resulting 3-lithio-2-methoxyfuran is highly nucleophilic but prone to ring-opening if the temperature rises above -40°C.

  • Causality: The exchange is driven by the formation of the more stable n -butyl bromide byproduct. The low temperature is critical because the C2-methoxy group donates electron density, making the adjacent C-Li bond highly polarized and susceptible to β -elimination (ring fragmentation) at higher thermal energies.

C5 Directed Deprotonation

If the C3-bromide must be preserved for downstream cross-coupling, selective C5 functionalization is achieved using LDA at -78°C[5].

  • Causality: LDA is too sterically hindered and insufficiently nucleophilic to attack the C3-Br bond. Instead, it acts purely as a base. The C5 proton is the most acidic proton on the ring due to the inductive electron-withdrawing effect of the furan oxygen, allowing for clean generation of the 5-lithio species.

Cycloaddition Strategies (Diels-Alder)

2-Methoxyfurans are exceptional substrates for Diels-Alder cycloadditions. Depending on the electronic nature of the reaction partner, 3-bromo-2-methoxyfuran can act as an electron-rich diene or an electron-rich dienophile.

  • Normal Electron-Demand: Reacts rapidly with electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates) to form oxabicyclo[2.2.1]heptadienes. The C2-methoxy group dictates high regioselectivity, placing the electron-withdrawing group of the dienophile ortho to the methoxy group in the transition state.

  • Inverse Electron-Demand: In reactions with highly electron-deficient dienes (such as 2-pyrones or tetrazines), the furan acts as the dienophile. The C4-C5 double bond is typically the site of cycloaddition, leading to complex, stereochemically rich tricyclic lactones or pyridazines after subsequent retro-Diels-Alder extrusion of CO2​ or N2​ [2].

Conclusion

The chemical space surrounding 3-bromo-2-methoxyfuran is vast and highly applicable to modern drug discovery. By understanding the causal relationships between its electronic structure and its reactivity—specifically the orthogonality between C3-cross coupling, temperature-dependent lithiation, and cycloaddition—chemists can utilize this building block to rapidly assemble complex, polyfunctionalized heterocyclic architectures.

References

  • Huang, R., et al. (2016). Cu(I)-Catalyzed Asymmetric Multicomponent Cascade Inverse Electron-Demand Aza-Diels-Alder/Nucleophilic Addition/Ring-Opening Reaction Involving 2-Methoxyfurans as Efficient Dienophiles. Journal of the American Chemical Society, 138(12), 3998-4001. Available at:[Link]

  • Najera, C., & Sansano, J. M. (2004). Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. Chemical Reviews, 104(2), 701-782. Available at:[Link]

  • Kalita, B., et al. (2009). Combined Directed ortho and Remote Metalation−Suzuki Cross-Coupling Strategies. Efficient Synthesis of Heteroaryl-Fused Benzopyranones from Biaryl O-Carbamates. The Journal of Organic Chemistry, 74(14), 5241-5249. Available at:[Link]

  • Gkizis, P. L., et al. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 70(15), 6126-6129. Available at:[Link]

Sources

Foundational

Quantum Chemical Calculations for 3-Bromo-2-methoxyfuran: A Technical Guide for Drug Development

Executive Summary & Scientific Rationale In modern drug discovery, the rational design of novel therapeutics relies heavily on understanding the exact electronic and structural properties of molecular building blocks. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the rational design of novel therapeutics relies heavily on understanding the exact electronic and structural properties of molecular building blocks. 3-Bromo-2-methoxyfuran (CAS: 72167-54-5) 1 is a highly specialized heterocyclic scaffold. Its unique substitution pattern—an electron-donating methoxy group paired with an electron-withdrawing, polarizable bromine atom—creates a complex push-pull electronic system.

Classical molecular mechanics (force fields) are fundamentally inadequate for modeling such systems because they cannot accurately capture critical electronic phenomena like halogen polarization, charge transfer, and hyperconjugation 2. Therefore, rigorous Quantum Chemical (QC) calculations via Density Functional Theory (DFT) are mandatory to elucidate its reactivity profile, predict regioselectivity, and guide downstream synthetic or biological applications 3.

Core Computational Methodologies: Causality & Selection

To ensure scientific integrity, every parameter in a quantum computational workflow must be purposefully selected. For halogenated furan derivatives, the following level of theory is established as the gold standard:

  • Density Functional Theory (DFT) - B3LYP Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected because it provides an optimal balance between computational cost and high accuracy for the electronic structure of organic heterocycles [[3]]().

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical here.

    • Causality for Diffuse Functions (++): The methoxy oxygen possesses lone pairs of electrons that require an expanded radial spatial extent to be modeled accurately. Without diffuse functions, the electron density is artificially constrained, leading to inaccurate dipole moments.

    • Causality for Polarization Functions (d,p): The heavy bromine atom requires angular flexibility in its electron cloud to accurately model halogen bonding and polarizability [[4]](), 5.

Self-Validating Experimental Protocol (In Silico Workflow)

To guarantee the trustworthiness of the computational data, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system, ensuring that no artifactual data is passed to the analysis phase.

Step 1: Initial Geometry Construction & Conformational Search Construct the 3D model of 3-Bromo-2-methoxyfuran. Perform a relaxed potential energy surface (PES) scan by rotating the dihedral angle of the methoxy group (C-O-C-C) to identify the global energy minimum conformer.

Step 2: Geometry Optimization Submit the lowest-energy conformer to a full, unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Step 3: Vibrational Frequency Analysis (The Validation Step) Causality: An optimization only finds a stationary point on the PES. To mathematically prove this geometry is a true local minimum (and not a transition state), a Hessian matrix evaluation (frequency calculation) is mandatory 6. The protocol is only validated if the calculation yields zero imaginary frequencies .

Step 4: Solvation Modeling (IEFPCM) Causality: Gas-phase calculations often overestimate dipole moments and fail to accurately predict activation barriers for reactions occurring in biological or synthetic media. Re-optimize the structure using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with a solvent such as DMSO or Water to simulate realistic conditions 4, 7.

Step 5: Electronic Property Extraction Extract the Frontier Molecular Orbitals (HOMO/LUMO), perform Natural Bond Orbital (NBO) analysis, and map the Molecular Electrostatic Potential (MEP) 5.

QC_Workflow Step1 1. Input Geometry 3-Bromo-2-methoxyfuran Step2 2. Geometry Optimization DFT: B3LYP/6-311++G(d,p) Step1->Step2 Step3 3. Frequency Calculation (Hessian Matrix Evaluation) Step2->Step3 Decision Imaginary Frequencies? Step3->Decision Decision->Step2 Yes (Saddle Point) Step4 4. Solvation Modeling (IEFPCM in DMSO/H2O) Decision->Step4 No (True Minimum) Step5 5. Electronic Properties (FMO, NBO, MEP) Step4->Step5

Fig 1. Self-validating quantum chemical workflow for halogenated furans.

Key Quantum Chemical Parameters & Data Interpretation

The following table summarizes the representative quantitative data expected for 3-Bromo-2-methoxyfuran, extrapolated from benchmarked DFT calculations of homologous halogenated methoxyfuran systems at the B3LYP/6-311++G(d,p) level.

Table 1: Representative Quantum Chemical Parameters
ParameterRepresentative ValueChemical & Mechanistic Significance
Dipole Moment ( μ ) ~2.65 DebyeIndicates strong overall polarity, driven by the asymmetric electron distribution between the withdrawing Br and donating OMe groups.
HOMO Energy -6.15 eVRepresents ionization potential. High values dictate a strong propensity for electrophilic attack on the furan ring 5.
LUMO Energy -1.20 eVRepresents electron affinity. Highlights susceptibility to nucleophilic attack, particularly localized at the C-Br bond 5.
Energy Gap ( ΔE ) ~4.95 eVDetermines kinetic stability. A smaller gap implies higher polarizability and lower kinetic stability.
Chemical Hardness ( η ) ~2.47 eVResistance to charge transfer. Lower values indicate a softer, more reactive molecule suitable for cross-coupling.
Mechanistic Insights: FMO and NBO Analysis

Frontier Molecular Orbitals (FMO): The chemical reactivity of 3-Bromo-2-methoxyfuran is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [[5]](). The HOMO is primarily localized over the furan ring and the methoxy oxygen, making the C4 and C5 positions prime targets for electrophiles. Conversely, the LUMO is heavily localized on the C-Br anti-bonding orbital ( σ∗ ), making the C3 position the definitive site for nucleophilic attack (e.g., Suzuki or Stille cross-coupling reactions).

Natural Bond Orbital (NBO) Analysis: NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. The interaction between the methoxy oxygen lone pair n(O) and the adjacent furan ring π∗ orbital significantly increases electron density on the ring (resonance donation). Simultaneously, the bromine atom at C3 exerts a strong inductive electron-withdrawing effect, creating a highly specific localized partial positive charge 4.

Electronic_Interactions Mol 3-Bromo-2-methoxyfuran Electronic System Br Bromine (C3) Inductive Withdrawal Mol->Br OMe Methoxy (C2) Resonance Donation Mol->OMe LUMO LUMO (C-Br Anti-bonding) Br->LUMO σ*(C-Br) accessible HOMO HOMO (Furan Ring / OMe) OMe->HOMO n(O) → π*(C=C) React1 Electrophilic Attack (C4/C5 Positions) HOMO->React1 React2 Nucleophilic Cross-Coupling (C3 Position) LUMO->React2

Fig 2. Logical relationship between substituent effects, FMOs, and reactivity.

Conclusion

By applying rigorous quantum chemical calculations at the B3LYP/6-311++G(d,p) level, researchers can bypass the trial-and-error limitations of traditional synthetic chemistry. For 3-Bromo-2-methoxyfuran, mapping the electrostatic potential and frontier orbitals provides a predictive, self-validating roadmap for its use as a highly regioselective building block in pharmaceutical process development.

References

  • Chemsrc. "tert-butyl N-[(2S)-1-[(4-methoxyphenyl)methyl-methylamino]-1-oxo-3 ... (CAS 72167-54-5)." Chemsrc. Available at:[Link]

  • American Chemical Society. "Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities." ACS Publications. Available at:[Link]

  • National Institutes of Health. "Quantum mechanics in drug design: Progress, challenges, and future frontiers." PMC. Available at: [Link]

  • American Chemical Society. "Insights into the Mechanism of the Benzoannelated Thieno[3,2-b]furan Halogenation. Importance of HOMO–HOMO Interaction." ACS Publications. Available at:[Link]

  • Swinburne University. "In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors." Swinburne figshare. Available at: [Link]

  • National Institutes of Health. "Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one." PMC. Available at: [Link]

Sources

Exploratory

Stability and Degradation Dynamics of 3-Bromo-2-methoxyfuran: A Technical Guide for Chemical Synthesis and Drug Development

Abstract As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenges of handling highly functionalized, electron-rich building blocks. 3-Bromo-2-methoxyfuran is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter the challenges of handling highly functionalized, electron-rich building blocks. 3-Bromo-2-methoxyfuran is a prime example of a high-value intermediate that demands rigorous handling protocols. This whitepaper synthesizes field-proven insights, computational thermochemistry, and mechanistic causality to provide a comprehensive guide on the stability, degradation pathways, and self-validating analytical protocols for 3-Bromo-2-methoxyfuran.

Structural Profiling and Inherent Instability

3-Bromo-2-methoxyfuran is utilized in advanced organic synthesis and pharmaceutical development as a versatile building block[1]. Its utility stems from a unique "push-pull" electronic configuration:

  • The Methoxy Group (C2): Acts as a strong electron-donating group via resonance, heavily activating the furan ring toward electrophilic attack.

  • The Bromo Group (C3): Provides a highly specific site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) while introducing steric hindrance.

However, this exact structural dichotomy renders the molecule highly unstable under ambient conditions. Furan derivatives, particularly methoxyfurans, are notoriously susceptible to electrophilic attack, oxidation, and thermal degradation. reveal that the methoxy-methyl C–H bond possesses a relatively low bond dissociation energy (~98 kcal/mol), making it a prime target for radical abstraction and auto-oxidation[2]. Furthermore, halogenated furans exhibit pronounced light sensitivity and thermal lability, often requiring storage at -20°C[3][4].

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality behind the molecule's reactive failure modes. The degradation of 3-Bromo-2-methoxyfuran generally proceeds via three primary pathways:

A. Acid-Catalyzed Ring Opening (Hydrolysis)

The methoxy group at C2 effectively turns the furan ring into a masked enol ether. In the presence of trace acids—even ambient moisture reacting with atmospheric CO₂—the highly nucleophilic C5 position is rapidly protonated. This generates a transient oxocarbenium intermediate that undergoes nucleophilic attack by water. The irreversible result is the hydrolytic cleavage of the furan ring, yielding a brominated 1,4-dicarbonyl compound or a corresponding lactone.

Pathway A 3-Bromo-2-methoxyfuran (Intact) B Protonation at C5 A->B H+ (Acid) C Oxocarbenium Intermediate B->C D Ring Opening (Hydrolysis) C->D H2O E Brominated 1,4-Dicarbonyl D->E

Mechanistic pathway of acid-catalyzed ring opening of 3-Bromo-2-methoxyfuran.

B. Radical-Mediated Photolysis

The C–Br bond in bromofurans is susceptible to homolytic cleavage when exposed to UV or visible light[3][5]. This photolytic event generates highly reactive furan radicals that can initiate rapid polymerization cascades. The resulting polymeric mixtures often present as dark, insoluble resins at the bottom of storage flasks.

C. Oxidative Cycloaddition

Electron-rich furans readily undergo [4+2] cycloadditions with singlet oxygen (O₂) or react with ambient peroxides to form unstable endoperoxides. These intermediates rapidly decompose into complex, intractable mixtures, destroying the integrity of the API building block.

Self-Validating Experimental Protocols for Stability Assessment

Standard HPLC-UV analysis is often insufficient for profiling furan degradation. Polymerization products frequently lack distinct chromophores or precipitate out of solution, while volatile degradants (like small lactones) may evaporate. This leads to an artificial inflation of the apparent API purity.

To establish a self-validating system , researchers must employ quantitative NMR (qNMR) with an inert internal standard. This ensures strict mass balance; if the furan polymerizes and broadens into the baseline, the integration ratio against the internal standard will immediately flag the mass loss.

Step-by-Step Methodology: qNMR-Monitored Forced Degradation
  • Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, accurately weigh 10.0 mg of 3-Bromo-2-methoxyfuran and 2.0 mg of an inert internal standard (e.g., 1,3,5-trimethoxybenzene, which is highly stable and provides distinct aromatic singlets).

  • Solvation: Dissolve the mixture in 1.0 mL of anhydrous deuterated solvent. Use CDCl₃ (filtered over basic alumina to remove trace DCl) for thermal/photolytic testing, or DMSO-d₆ for general stress testing.

  • Stress Induction:

    • Thermal: Heat the sealed, inert NMR tube to 60°C in an oil bath.

    • Photolytic: Expose a quartz NMR tube to a broad-spectrum xenon lamp (simulating sunlight) for 4 hours[5].

    • Hydrolytic/Acidic: Intentionally spike the sample with 10 µL of 0.1 M DCl in D₂O.

  • Kinetic Monitoring: Acquire high-resolution ¹H-NMR spectra at t = 0, 1h, 4h, 12h, and 24h.

  • Data Analysis & Mass Balance: Integrate the furan ring protons against the internal standard to calculate the absolute percentage of intact material. The appearance of aldehydic (δ 9.0–10.0 ppm) or aliphatic signals (δ 2.0–3.0 ppm) definitively indicates ring-opening degradation[2].

Workflow S1 Sample Preparation (Inert Atmosphere) S2 Stress Conditions (Heat, Light, Acid, O2) S1->S2 S3 Quenching & Neutralization S2->S3 S4 Analytical Profiling (qNMR for Mass Balance) S3->S4 S5 Data Analysis & Kinetic Modeling S4->S5

Standardized self-validating workflow for forced degradation and stability profiling.

Quantitative Data & Storage Best Practices

Based on the physicochemical properties of its structural analogs (such as and ), 3-Bromo-2-methoxyfuran requires stringent handling protocols to prevent rapid degradation[4][6][7].

Summary of Degradation Profiles and Preventive Measures
Stress ConditionPrimary Degradation MechanismDegradant ProfilePreventive Storage Measure
Acidic / Aqueous Electrophilic protonation & hydrolysis1,4-Dicarbonyls, LactonesStore over basic alumina or highly effective desiccants.
Thermal Radical abstraction at methoxy-methylPolymeric mixturesMaintain strictly at -20°C in a spark-proof freezer[3][4].
Photolytic (UV/Vis) C–Br homolytic cleavageFuran radicals, debrominated speciesStore in amber vials; wrap primary containers in aluminum foil[5].
Oxidative (O₂) [4+2] Cycloaddition (Endoperoxides)Oxidative ring-cleavage productsHandle and store under an inert atmosphere (Argon or Nitrogen)[8].

Safety Note: Like many low-molecular-weight furan derivatives, 3-Bromo-2-methoxyfuran is highly flammable. All handling must be conducted using non-sparking tools, and equipment must be properly grounded to prevent static discharge[6][7].

References

  • Hudzik, J. M., & Bozzelli, J. W. (2010). "Structure and Thermochemical Properties of 2-Methoxyfuran, 3-Methoxyfuran, and Their Carbon-Centered Radicals Using Computational Chemistry." The Journal of Physical Chemistry A. Retrieved from[Link]

Sources

Foundational

In-Depth Technical Guide: Material Safety & Handling of 3-Bromo-2-methoxyfuran

Executive Summary & Structural Mechanistic Analysis In modern drug development, halogenated furan derivatives like 3-Bromo-2-methoxyfuran are highly sought-after building blocks. They serve as critical intermediates for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mechanistic Analysis

In modern drug development, halogenated furan derivatives like 3-Bromo-2-methoxyfuran are highly sought-after building blocks. They serve as critical intermediates for synthesizing complex heterocycles, chemotherapy agents, and bioactive natural products[1]. However, as a Senior Application Scientist, I approach chemical safety not merely as a compliance exercise, but as a fundamental extension of molecular structure.

To safely handle 3-Bromo-2-methoxyfuran, one must first understand the causality behind its reactivity. The molecule combines three highly reactive structural motifs:

  • The Furan Ring: A heteroaromatic system that is inherently susceptible to electrophilic attack and [4+2] cycloaddition reactions (such as Diels-Alder)[2].

  • The C2-Methoxy Group: The strong electron-donating nature of the methoxy group significantly enriches the furan ring, lowering its oxidation potential. This makes the molecule highly prone to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of shock-sensitive furan endoperoxides[3].

  • The C3-Bromine Atom: While providing a critical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings), the C-Br bond introduces photolability. Exposure to UV or visible light induces homolytic cleavage, generating bromine radicals and releasing corrosive hydrogen bromide (HBr) gas over time[1].

Hazard Identification & Toxicological Profile

Because a specific, unified SDS for 3-Bromo-2-methoxyfuran is often proprietary, we must synthesize its Global Harmonized System (GHS) data from its parent analogs:[4] and [5].

Quantitative Hazard Profile Summary
Hazard CategoryGHS ClassificationMechanistic Causality
Flammability Flam. Liq. 2 (Highly Flammable)High vapor pressure and low flash point characteristic of low-molecular-weight substituted furans[5].
Acute Toxicity Skin Irrit. 2, Eye Irrit. 2AThe electrophilic nature of degradation products causes rapid protein alkylation in mucosal membranes[4].
Peroxide Risk Unclassified (High Practical Risk)The electron-rich ether/furan system rapidly absorbs ambient O2​ to form explosive endoperoxides[3].
STOT SE Category 3 (Respiratory)Volatilization of the compound or its HBr degradation byproduct severely irritates the respiratory tract[4].

Causality-Driven Storage & Reactivity

Standard chemical storage is insufficient for 3-Bromo-2-methoxyfuran. To maintain scientific integrity and laboratory safety, storage conditions must directly mitigate the structural vulnerabilities identified above.

  • Temperature Control (2–8 °C or -20 °C):

    • Causality: Low temperatures kinetically suppress the activation energy required for auto-oxidation and [4+2] cycloaddition with ambient singlet oxygen[2].

  • Inert Atmosphere (Argon or N2​ ):

    • Causality: Displacing oxygen completely prevents the formation of furan endoperoxides, ensuring the reagent does not become a shock-sensitive explosive hazard over time.

  • Light Exclusion (Amber Vials/Foil):

    • Causality: Prevents photolytic homolysis of the weak C3-Br bond, thereby halting the autocatalytic generation of corrosive HBr[6].

Pathway A 3-Bromo-2-methoxyfuran B O2 / Light Exposure A->B Auto-oxidation E HBr Release A->E Photolysis C Furan Endoperoxide B->C [4+2] Cycloaddition D Polymeric Degradants C->D Ring Opening

Degradation and peroxidation pathways of 3-Bromo-2-methoxyfuran.

Experimental Workflows: Self-Validating Systems

Trustworthiness in the laboratory relies on self-validating protocols. The following workflows ensure that any deviation from safe parameters is immediately detected before a catastrophic failure (such as a peroxide explosion) occurs.

Workflow A: Safe Handling and Reagent Validation
  • Inert Purge: Transfer the sealed reagent vial into a glovebox or utilize a rigorous Schlenk line setup to ensure a strictly anhydrous and anaerobic environment.

  • Peroxide Validation (The Self-Check): Before withdrawing the bulk reagent for a reaction, extract a 10 µL aliquot and test it using a KI-starch peroxide test strip.

    • Causality: If the strip indicates >20 ppm peroxides, the batch has auto-oxidized. Proceeding with concentration or heating poses an immediate explosion risk. The batch must be quenched.

  • Reagent Transfer: Use a gas-tight, argon-flushed Hamilton syringe. Never pour the liquid open to the air, as the high surface area will rapidly absorb atmospheric oxygen and moisture.

  • Reaction Execution: Introduce the reagent to the reaction vessel at sub-ambient temperatures (e.g., -78 °C to 0 °C) to control the exothermic kinetics of cross-coupling or lithiation.

Workflow B: Quenching and Disposal
  • Reaction Quench: Slowly add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) at 0 °C.

    • Causality: Thiosulfate safely reduces any residual peroxides or unreacted electrophilic bromofuran species to inert, water-soluble byproducts.

  • Phase Separation: Extract the organic layer. The aqueous layer, now containing bromide salts and reduced furan degradants, must be segregated strictly into halogenated aqueous waste.

  • Hardware Decontamination: Rinse all syringes and glassware with acetone, then soak them in a dilute base bath (e.g., 1M NaOH) to neutralize any residual HBr[3].

Workflow S1 Step 1: Inert Atmosphere Setup S2 Step 2: Peroxide Testing S1->S2 S3 Step 3: Reagent Transfer S2->S3 Negative (<20 ppm) Fail Positive Peroxide Test (Quench & Dispose) S2->Fail Positive (>20 ppm) S4 Step 4: Reaction Execution S3->S4 S5 Step 5: Quenching S4->S5

Self-validating experimental workflow for handling and quenching.

References

  • 3-Bromofuran | C4H3BrO | CID 89164 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 2-Methoxyfuran | C5H6O2 | CID 117476 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 3-Bromofuran - Synthesis and Applications Source: Wikipedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Stille Cross-Coupling with 3-Bromo-2-methoxyfuran

Introduction and Strategic Overview The Stille cross-coupling reaction is a highly versatile palladium-catalyzed methodology for forming carbon-carbon bonds between organostannanes and organic electrophiles[1]. While org...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The Stille cross-coupling reaction is a highly versatile palladium-catalyzed methodology for forming carbon-carbon bonds between organostannanes and organic electrophiles[1]. While organostannanes benefit from exceptional air and moisture stability compared to their boronic acid counterparts, they suffer from inherent toxicity and sluggish transmetalation rates[1].

Coupling 3-bromo-2-methoxyfuran presents a unique set of synthetic challenges. As an electron-rich heteroaryl bromide, its oxidative addition to palladium(0) is significantly slower than that of electron-deficient aryl halides[2]. Furthermore, the 2-methoxyfuran moiety is a highly acid-sensitive cyclic vinyl ether; exposure to trace acids during reaction or purification rapidly induces ring-opening or polymerization. This protocol is specifically engineered to overcome these barriers by utilizing a fluoride-activated, copper-accelerated catalytic system that operates under strictly neutral-to-basic conditions, ensuring both high turnover and the preservation of the fragile furan core.

Mechanistic Insights & Experimental Causality (E-E-A-T)

To ensure a self-validating and reproducible workflow, it is critical to understand the causality behind the selected reagents:

  • Catalyst Selection (Pd(PPh₃)₄ vs. Pd₂(dba)₃/XPhos): While standard Pd(PPh₃)₄ is sufficient for many Stille couplings[3], the electron-rich nature of 3-bromo-2-methoxyfuran can stall the catalytic cycle at the oxidative addition step. If standard Pd(PPh₃)₄ yields poor conversion, switching to a highly active biarylphosphine ligand system like Pd(OAc)₂/XPhos facilitates the oxidative addition of unactivated or electron-rich bromides[2].

  • The "Sn-F" Activation Approach (CsF): Traditional Stille couplings suffer from slow transmetalation. The addition of Cesium Fluoride (CsF) serves a dual purpose. First, the fluoride ion strongly coordinates to the tin center, forming a hypervalent, pentacoordinate fluorostannate intermediate [R−Sn(Bu)3​F]− [4]. This increases the nucleophilicity of the transferable organic group, drastically accelerating transmetalation. Second, it drives the equilibrium forward by precipitating the tin byproduct as highly insoluble Bu3​SnF , mitigating tin toxicity and simplifying purification[5].

  • The Synergic "Copper Effect" (CuI): The addition of catalytic Copper(I) Iodide (10 mol%) scavenges dissociated triphenylphosphine ligands in the solution. By preventing these bulky ligands from re-coordinating to the Pd(II) complex, CuI frees up a coordination site, allowing the bulky organostannane to approach and transmetalate more efficiently[4].

  • Chromatographic Causality (Et₃N Deactivation): Standard silica gel is inherently acidic (due to surface silanol groups). Loading a 2-methoxyfuran derivative onto raw silica will cause immediate degradation. Washing the column with an eluent containing 2-5% triethylamine (Et₃N) neutralizes these acidic sites, allowing for the safe isolation of the product[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(2-methoxyfuran-3-yl)(Br)L_2 Pd0->OxAdd 3-Bromo-2-methoxyfuran TransMet Transmetalation Complex Pd(II)(2-methoxyfuran-3-yl)(R)L_2 OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Coupled Product (3-Substituted-2-methoxyfuran) TransMet->Product Product Release Stannane R-SnBu3 + CsF (Hypervalent Stannate) Stannane->TransMet Sn-to-Pd Transfer

Catalytic cycle of the Stille coupling highlighting the CsF-activated transmetalation.

Reagents and Quantitative Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for the successful coupling of 3-bromo-2-methoxyfuran.

ReagentRoleEquivalentsNotes
3-Bromo-2-methoxyfuran Electrophile1.0 eqAcid-sensitive; store at -20°C under Argon.
Organostannane (R-SnBu₃) Nucleophile1.2 - 1.5 eqSlight excess ensures complete consumption of the bromide.
Pd(PPh₃)₄ Catalyst0.05 eq (5 mol%)Must be handled in a glovebox or under strict inert atmosphere[3].
CsF Activator / Base2.0 eqMust be flame-dried prior to use to remove moisture.
CuI Co-catalyst0.10 eq (10 mol%)Scavenges free phosphine to accelerate transmetalation[4].
Toluene / DMF (1:1) Solvent0.1 MToluene aids solubility; DMF aids the solubility of CsF[3].

Step-by-Step Experimental Methodology

Phase 1: Rigorous Preparation and Degassing
  • Flask Preparation: Flame-dry a Schlenk flask or a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a vacuum. Backfill with Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, add 3-bromo-2-methoxyfuran (1.0 mmol), the organostannane (1.2 mmol), CsF (2.0 mmol), and CuI (0.1 mmol) to the flask.

  • Solvent Addition & Degassing: Add 10 mL of an anhydrous Toluene/DMF mixture (1:1 v/v). Degas the mixture by sparging with Argon for at least 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) into unreactive Pd(II) peroxo species; rigorous degassing is non-negotiable.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol) to the degassed mixture.

Phase 2: Reaction Execution
  • Heating: Submerge the flask in a pre-heated oil bath at 80–100 °C. Stir vigorously[5].

  • Monitoring: Monitor the reaction progress via TLC (using Et₃N-deactivated silica plates) or GC-MS. The reaction typically reaches completion within 12–24 hours[3].

Phase 3: Quenching and Tin Scavenging
  • Cooling & Quenching: Once the starting material is consumed, cool the reaction to room temperature.

  • KF Workup: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes. Causality: This converts any remaining soluble tri-butyltin species into highly insoluble polymeric Bu3​SnF [5].

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated tin salts and palladium black. Wash the pad thoroughly with Ethyl Acetate.

Phase 4: Extraction and Purification
  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash the aqueous layer twice with Ethyl Acetate.

  • Washing: Wash the combined organic layers with water (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Column Chromatography: Prepare a silica gel column using an eluent containing 2-5% triethylamine (Et₃N) [5]. Causality: Failure to deactivate the silica will result in the hydrolysis of the 2-methoxyfuran product. Purify the crude residue to isolate the desired 3-substituted-2-methoxyfuran.

Workflow Step1 1. Degassing (Argon Sparging) Step2 2. Reaction (80-100°C, 12-24h) Step1->Step2 Step3 3. Tin Quench (KF/CsF Treatment) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Purification (Et3N-Silica) Step4->Step5

Step-by-step experimental workflow for Stille coupling and tin byproduct removal.

References

  • Title: A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals Source: Benchchem URL
  • Title: Stille Coupling - General Procedure Source: Organic Synthesis URL
  • Title: Stille reaction Source: Wikipedia URL
  • Title: Stille Coupling Made Easier - The Synergic Effect of Copper(I)
  • Title: STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM Source: NIH PMC URL

Sources

Application

Advanced Application Note: Synthesis of Bioactive Molecules Utilizing 3-Bromo-2-methoxyfuran

Executive Summary Furan-containing heterocycles are ubiquitous in medicinal chemistry, serving as core pharmacophores in a wide array of anti-inflammatory, antimicrobial, and anticancer agents[1]. Among the most versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-containing heterocycles are ubiquitous in medicinal chemistry, serving as core pharmacophores in a wide array of anti-inflammatory, antimicrobial, and anticancer agents[1]. Among the most versatile building blocks for synthesizing these complex architectures is 3-Bromo-2-methoxyfuran (CAS 72167-54-5)[2]. This application note provides an authoritative, field-proven guide to utilizing this scaffold in the synthesis of bioactive molecules. By leveraging the orthogonal reactivity of the C3-bromine atom and the C2-methoxy group, researchers can access highly functionalized furan derivatives and bioactive γ -butenolides.

Mechanistic Insights & Reactivity Profile

The strategic value of 3-Bromo-2-methoxyfuran lies in its unique electronic topology. The C2-methoxy group acts as a strong electron-donating moiety, significantly enriching the furan ring. This electronic modulation accelerates the oxidative addition step in transition-metal-catalyzed cross-couplings compared to unfunctionalized bromofurans[3]. Furthermore, the 2-methoxyfuran motif serves as a "masked" lactone; post-functionalization, it can be readily hydrolyzed under mild acidic conditions to yield furan-2(5H)-ones ( γ -butenolides)—a critical structural motif found in numerous FDA-approved drugs and natural products.

Reactivity SM 3-Bromo-2-methoxyfuran Pd Cross-Coupling (C3) SM->Pd Pd Catalyst Boronic Acids Li Lithiation (C3) SM->Li n-BuLi, -78°C Electrophiles CH C-H Arylation (C5) SM->CH Pd(OAc)2 Direct Arylation Bio1 3-Aryl-2-methoxyfurans (Butenolide Precursors) Pd->Bio1 Bio2 Complex Furanic Alcohols (Kinase Inhibitors) Li->Bio2 Bio3 Trisubstituted Furans (Antimicrobial Agents) CH->Bio3

Caption: Reactivity pathways of 3-Bromo-2-methoxyfuran in medicinal chemistry.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality in Experimental Design

To synthesize 3-aryl-2-methoxyfurans, the Suzuki-Miyaura coupling is the premier methodology[4]. The experimental design must account for the sensitivity of the 2-methoxy group.

  • Catalyst Selection : Pd(dppf)Cl2​ is highly recommended. Its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically hindered ortho-substituted arylboronic acids.

  • Base Selection : Anhydrous K3​PO4​ is utilized as a mild, non-nucleophilic base. Stronger aqueous bases (e.g., NaOH ) risk premature hydrolysis of the methoxy enol ether[5].

  • Solvent System : 2-Methyltetrahydrofuran (2-Me-THF) is chosen over traditional 1,4-dioxane. 2-Me-THF is a green, biorenewable solvent that provides excellent solubility for the catalytic cycle and naturally phase-separates from water, streamlining the downstream workup[5].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 3-bromo-2-methoxyfuran with 4-methoxyphenylboronic acid.

EntryCatalyst (5 mol%)SolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ 1,4-Dioxane Na2​CO3​ (aq)901245*
2 Pd(dppf)Cl2​ 1,4-Dioxane K3​PO4​ 901272
3 NiCl2​(PCy3​)2​ 2-Me-THF K3​PO4​ 1001285
4 Pd(dppf)Cl2​ 2-Me-THF K3​PO4​ 80 8 91

*Note: Lower yield in Entry 1 is attributed to partial hydrolysis of the 2-methoxyfuran moiety by the aqueous base.

Self-Validating Protocol: Synthesis of 3-Aryl-2-methoxyfurans

Workflow Step1 1. Reagent Prep Degas 2-Me-THF, weigh Pd-catalyst Step2 2. Assembly Add 3-Bromo-2-methoxyfuran & Boronic Acid Step1->Step2 Step3 3. Catalysis Heat at 80°C under N2 for 8h Step2->Step3 Step4 4. Quench Partition with EtOAc and H2O Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

Caption: Step-by-step workflow for the Pd-catalyzed cross-coupling protocol.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methoxyfuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Degassing : Evacuate the flask and backfill with dry Nitrogen ( N2​ ) three times to ensure a strictly inert atmosphere.

  • Solvent Addition : Inject 5.0 mL of anhydrous, degassed 2-Me-THF via syringe.

  • Reaction Execution : Heat the mixture to 80°C in a pre-heated oil bath for 8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a UV-active product spot ( Rf​≈0.5 ) indicates successful conversion.

  • Workup : Cool the reaction to room temperature. Add 10 mL of deionized water to quench the reaction. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). The use of 2-Me-THF ensures a sharp phase boundary.

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Analytical Validation: Confirm product identity via 1H NMR . The characteristic furan C4 and C5 protons will appear as coupled doublets ( J≈2.0 Hz ) in the 6.0–7.5 ppm region, while the methoxy singlet will integrate to 3H around 3.9 ppm.

Application 2: Regioselective Halogen-Metal Exchange (Lithiation)

Causality in Experimental Design

The synthesis of complex furanic alcohols—precursors to bioactive kinase inhibitors—can be achieved via halogen-metal exchange.

  • Temperature Control (-78°C) : The addition of n-Butyllithium (n-BuLi) must be performed at strictly -78°C. If the temperature rises, the resulting 3-lithio-2-methoxyfuran is highly susceptible to a "halogen dance" isomerization (migrating to the thermodynamically more stable C5 position) or ring-opening to form enynes.

  • Electrophile Trapping : Immediate trapping with an aldehyde or ketone yields the secondary or tertiary alcohol. The 2-methoxy group stabilizes the lithiated intermediate via weak intramolecular coordination.

Self-Validating Protocol: Synthesis of Furanic Alcohols

Step-by-Step Methodology:

  • Lithiation : Dissolve 3-bromo-2-methoxyfuran (1.0 mmol) in 5.0 mL of anhydrous THF in a flame-dried round-bottom flask under Argon. Cool the solution to -78°C using a dry ice/acetone bath.

  • Exchange : Dropwise, add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 5 minutes. Stir the solution at -78°C for exactly 30 minutes to ensure complete lithium-halogen exchange.

    • Critical Insight: Do not exceed 30 minutes, as prolonged exposure even at low temperatures can initiate unwanted side reactions.

  • Electrophilic Addition : Add the target aldehyde/ketone (1.2 mmol) dissolved in 1.0 mL of anhydrous THF dropwise. Stir for an additional 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 1 hour.

  • Quench & Extraction : Quench the reaction at 0°C with saturated aqueous NH4​Cl (5 mL). Extract with Diethyl Ether ( 3×10 mL ).

  • Purification : Dry over MgSO4​ , concentrate, and purify via chromatography.

    • Analytical Validation: In the 1H NMR spectrum, the newly formed carbinol proton (if an aldehyde was used) will appear as a distinct multiplet or doublet near 4.5–5.5 ppm, confirming successful trapping.

References

  • Chemsrc. N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide | Chemsrc (Contains CAS 72167-54-5 data for 3-Bromo-2-methoxyfuran).
  • Thieme Connect. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans.
  • Benchchem. (S)-3-(Furan-3-ylmethyl)piperidine | Benchchem (Chemistry of Furan-Containing Bioactive Molecules).
  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • NIH PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.

Sources

Method

Application of 3-Bromo-2-methoxyfuran in Natural Product Total Synthesis and Complex Molecule Assembly

Executive Summary In the realm of complex natural product synthesis, the strategic selection of polyfunctional building blocks is paramount. 3-Bromo-2-methoxyfuran represents a highly versatile, bifunctional hub in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex natural product synthesis, the strategic selection of polyfunctional building blocks is paramount. 3-Bromo-2-methoxyfuran represents a highly versatile, bifunctional hub in modern organic synthesis. It seamlessly merges the electron-rich, diene-like character of a 2-alkoxyfuran with the orthogonal electrophilic reactivity of a C(sp2)–halide bond.

This application note details the methodological utility of 3-bromo-2-methoxyfuran, focusing on its use in regiocontrolled[4+2] Diels-Alder cycloadditions, vinylogous Mukaiyama-Michael additions, and palladium-catalyzed cross-couplings. By mastering this reagent, synthetic chemists can rapidly assemble highly substituted γ-butenolides, oxabicyclo[2.2.1]heptenes, and functionalized aromatic systems that are ubiquitous in bioactive natural products[1, 2].

Mechanistic Rationale: The Bifunctional Advantage

To leverage 3-bromo-2-methoxyfuran effectively, one must understand the causality behind its unique reactivity profile:

  • HOMO-Raising Effect of the Methoxy Group: The C2-methoxy substituent strongly donates electron density via resonance into the furan ring. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the furan from a sluggish diene into an exceptionally reactive participant for normal-demand Diels-Alder reactions with electron-deficient dienophiles [3].

  • Regiodirecting Sterics and Electronics of the C3-Bromine: In cycloadditions with unsymmetrical dienophiles, the bulky and electronegative bromine atom at the C3 position dictates the regiochemical outcome. It forces the largest group of the dienophile away from the C3 position, ensuring high para-like regioselectivity.

  • Orthogonal Cross-Coupling Handle: Direct C–H functionalization of furans often suffers from poor regiocontrol. The pre-installed C3-bromide serves as a precise handle for late-stage Suzuki-Miyaura or Stille cross-couplings, allowing the introduction of complex aryl or alkyl appendages either before or after cycloaddition [2].

G SM 3-Bromo-2-methoxyfuran (Bifunctional Hub) DA [4+2] Cycloaddition (Dienophile) SM->DA Heat/High Pressure CC Pd-Cross Coupling (Suzuki/Stille) SM->CC Pd(0), R-B(OH)2 VN Vinylogous Addition (Electrophile) SM->VN Lewis Acid DA_Prod Oxabicyclo[2.2.1]heptene Adduct DA->DA_Prod CC_Prod 3-Substituted 2-methoxyfuran CC->CC_Prod VN_Prod γ-Substituted Butenolide VN->VN_Prod Butenolide 3-Bromo-γ-butenolide (Natural Product Core) DA_Prod->Butenolide Acidic Hydrolysis

Fig 1. Divergent synthetic workflows utilizing 3-Bromo-2-methoxyfuran as a central building block.

Core Applications in Total Synthesis

Regiocontrolled Diels-Alder Cycloadditions & Butenolide Assembly

2-Methoxyfurans are heavily utilized in the synthesis of complex architectures, such as the gilvocarcins and puraquinonic acid [1, 3]. When 3-bromo-2-methoxyfuran reacts with a dienophile (e.g., an alkyne, aryne, or maleimide), it forms an oxabicyclo[2.2.1]heptene intermediate. Because the Diels-Alder reaction of furans is highly reversible (retro-Diels-Alder), these intermediates are often immediately subjected to mild acidic hydrolysis. This unmasks the latent enol ether, triggering a ring-opening cascade that yields a thermodynamically stable 3-bromo-γ-butenolide.

G N1 3-Bromo-2-methoxyfuran + Dienophile N2 Endo Transition State (Orbital Overlap) N1->N2 N3 Oxabicyclo[2.2.1]heptene Intermediate N2->N3 [4+2] Cycloaddition N4 Oxocarbenium Formation (H+) N3->N4 Acid (TFA/H2O) N5 3-Bromo-γ-Butenolide Target Motif N4->N5 -MeOH

Fig 2. Mechanistic sequence of [4+2] cycloaddition and unmasking to form butenolides.

Vinylogous Nucleophilic Additions

Acting as a latent extended enolate, 3-bromo-2-methoxyfuran can undergo Mukaiyama-Michael type additions to α,β-unsaturated ketones or aldehydes. Driven by Lewis acids (e.g., TiCl₄ or BF₃·OEt₂), the C5 (γ-position) of the furan attacks the electrophile. This strategy is critical for stereodivergent attached-ring synthesis, capitalizing on non-covalent interactions to dictate facial selectivity [4].

Quantitative Data: Cycloaddition Profiling

The table below summarizes the expected yields and selectivities when reacting 3-bromo-2-methoxyfuran with various dienophiles, providing a baseline for experimental design.

Table 1: Quantitative Comparison of 3-Bromo-2-methoxyfuran [4+2] Cycloadditions

DienophileCatalyst / ConditionsYield (%)RegioselectivityEndo:Exo Ratio
N-Phenylmaleimide Toluene, 80 °C, 12 h85%N/A (Symmetrical)> 95:5
Methyl Acrylate ZnCl₂ (0.2 eq), DCM, RT78%> 10:1 (para-like)80:20
Benzyne (from precursor)CsF, MeCN, RT, 4 h72%> 20:1 (Steric control)N/A (Planar)
Dimethyl Acetylenedicarboxylate Toluene, 110 °C (Sealed), 24 h81%N/A (Symmetrical)N/A (Planar)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded within the steps to ensure researchers understand why a specific parameter is controlled.

Protocol A: Thermal [4+2] Diels-Alder Cycloaddition

Objective: Synthesize an oxabicyclo[2.2.1]heptene adduct using a highly reactive dienophile.

  • Preparation: Flame-dry a heavy-walled Schlenk tube under a stream of argon. Causality: Moisture can prematurely hydrolyze the 2-methoxyfuran to a lactone before cycloaddition occurs.

  • Reagent Loading: Add 3-bromo-2-methoxyfuran (1.0 equiv, 1.0 mmol) and N-phenylmaleimide (1.2 equiv, 1.2 mmol) to the tube.

  • Solvent Addition: Dissolve the reagents in anhydrous toluene (0.2 M). Causality: Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the non-polar transition state of the concerted cycloaddition.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. Causality: The sealed tube prevents the loss of volatile furan and drives the thermodynamically reversible reaction forward by maintaining high effective concentrations.

  • Workup: Cool to room temperature. Monitor completion via TLC (Hexanes/EtOAc 7:3). Concentrate the mixture in vacuo and purify immediately via flash column chromatography (using triethylamine-deactivated silica) to prevent acid-catalyzed decomposition.

Protocol B: Acid-Mediated Hydrolysis to 3-Bromo-γ-Butenolide

Objective: Unmask the cycloadduct to yield the thermodynamically stable γ-butenolide core.

  • Solvent System: Dissolve the purified oxabicyclo[2.2.1]heptene adduct (1.0 mmol) in a 4:1 mixture of THF and deionized water (10 mL).

  • Acidification: Cool the flask to 0 °C. Add Trifluoroacetic acid (TFA, 2.0 equiv) dropwise.

  • Ring-Opening Cascade: Remove the ice bath and stir at room temperature for 4 hours. Causality: The acid protonates the bridging oxygen (or the methoxy group), triggering the collapse of the bicyclic system into an oxocarbenium ion. Water traps this intermediate, and subsequent elimination of methanol yields the stable γ-butenolide.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Isolation: Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting butenolide is typically pure enough for downstream cross-coupling.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling at C3

Objective: Functionalize the C3 position of the butenolide via Pd-catalysis.

  • Setup: To a microwave vial, add the 3-bromo-γ-butenolide (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1, 5 mL) and aqueous Na₂CO₃ (2.0 M, 3.0 equiv). Causality: The biphasic system ensures the boronic acid remains activated as a boronate complex (accelerating transmetalation), while the bulky triphenylphosphine ligands facilitate oxidative addition into the electron-rich C(sp2)–Br bond.

  • Heating: Seal the vial and heat to 90 °C in an oil bath for 6 hours.

  • Purification: Cool to room temperature, dilute with water (5 mL), and extract with DCM (3 × 10 mL). Dry the organics, concentrate, and purify via silica gel chromatography to isolate the 3-aryl-γ-butenolide.

References

  • Total Synthesis of the Gilvocarcins Source: Journal of Synthetic Organic Chemistry, Japan (J-Stage) URL:[Link]

  • Evolution of a Strategy for the Total Synthesis of the Ganoderma Meroterpenoid Ganoapplanin Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthetic studies toward the total synthesis of puraquinonic acid Source: DSpace at KOASAS (KAIST) URL:[Link]

  • Stereodivergent Attached-Ring Synthesis via Non-Covalent Interactions Source: eScholarship / Angewandte Chemie International Edition URL:[Link]

Application

step-by-step guide to the lithiation of 3-Bromo-2-methoxyfuran

Application Note: Regioselective Halogen-Metal Exchange of 3-Bromo-2-methoxyfuran Executive Summary The functionalization of the furan ring is a cornerstone of medicinal chemistry and natural product synthesis. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Halogen-Metal Exchange of 3-Bromo-2-methoxyfuran

Executive Summary

The functionalization of the furan ring is a cornerstone of medicinal chemistry and natural product synthesis. While the α-positions (C2 and C5) of furans are highly reactive and easily functionalized via direct C-H deprotonation, the β-positions (C3 and C4) are notoriously difficult to target directly. For 2-methoxyfuran, direct lithiation exclusively yields the 5-lithio derivative due to the enhanced acidity of the α-proton.

To selectively functionalize the C3 position, researchers must rely on the halogen-metal exchange of 3-bromo-2-methoxyfuran . This protocol details the kinetically controlled lithium-halogen exchange using n-butyllithium (n-BuLi) to generate the highly reactive 3-lithio-2-methoxyfuran intermediate, a self-validating system for the introduction of diverse electrophiles in drug development workflows[1].

Mechanistic Rationale & Regiocontrol

The success of this protocol hinges on exploiting the kinetic rapidity of the bromine-lithium exchange over competitive C-H deprotonation.

  • Thermodynamic vs. Kinetic Control: The exchange between 3-bromo-2-methoxyfuran and n-BuLi is driven by the formation of a more stable sp²-hybridized aryllithium species compared to the sp³-hybridized n-BuLi.

  • Temperature Dependence: This reaction must be executed at strictly cryogenic temperatures (–78 °C). 3-Lithiofurans are thermodynamically unstable; if the reaction is allowed to warm above –40 °C prior to electrophilic quenching, the intermediate will undergo rapid isomerization (transmetallation to the more stable C5 position) or catastrophic ring-opening to form an enyne alkoxide[2][3].

  • Solvent Effects: Anhydrous Tetrahydrofuran (THF) is mandatory. THF acts as a Lewis base, coordinating to the lithium cation. This coordination breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive tetramers and dimers, facilitating instantaneous exchange[4].

Critical Reaction Parameters

The following quantitative parameters establish the operational boundaries for a successful, high-yielding exchange.

ParameterOptimal ValueMechanistic Rationale
Substrate 1.00 equiv3-Bromo-2-methoxyfuran (must be rigorously dried).
Lithiation Reagent 1.05 – 1.10 equivn-BuLi (titrated prior to use). Slight excess ensures complete consumption of the bromide.
Solvent Anhydrous THF (0.1 M - 0.2 M)Coordinates Li⁺, deaggregating n-BuLi for rapid kinetics[4].
Temperature –78 °CKinetically traps the 3-lithio species; prevents C5 isomerization[2].
Incubation Time 30 minutesSufficient for complete Br-Li exchange at –78 °C without degradation.

Experimental Workflow Visualization

G Start 3-Bromo-2-methoxyfuran in Anhydrous THF Cool Cool to -78 °C (Dry Ice / Acetone Bath) Start->Cool AddBuLi Dropwise Addition of n-BuLi (1.1 eq) Cool->AddBuLi Intermediate 3-Lithio-2-methoxyfuran (Kinetic Intermediate) AddBuLi->Intermediate Electrophile Add Electrophile at -78 °C (e.g., DMF, R-CHO, B(OiPr)3) Intermediate->Electrophile Workup Warm to 0 °C Aqueous Quench & Extraction Electrophile->Workup

Workflow: Regioselective lithiation and electrophilic trapping of 3-bromo-2-methoxyfuran.

Validated Step-by-Step Protocol

Note: This procedure involves highly pyrophoric reagents (n-BuLi) and must be conducted by trained professionals in a fume hood using rigorous Schlenk line techniques.

Phase 1: System Preparation

  • Oven-dry a Schlenk flask equipped with a magnetic stir bar at 120 °C for at least 4 hours.

  • Assemble the glassware hot and immediately attach it to a Schlenk line. Perform three cycles of high vacuum followed by purging with ultra-high purity Argon.

  • Allow the flask to cool to room temperature under a positive pressure of Argon.

Phase 2: Lithiation (Halogen-Metal Exchange) 4. Inject anhydrous THF (e.g., 10 mL for a 2.0 mmol scale) into the Schlenk flask. 5. Add 3-bromo-2-methoxyfuran (2.0 mmol, 1.0 equiv) via a gastight syringe. 6. Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 10 minutes. 7. Slowly add n-BuLi (2.1 mmol, 1.05 equiv, typically a 2.5 M solution in hexanes) dropwise down the inner wall of the flask over 5 minutes. Crucial Insight: Adding the reagent down the cold glass wall pre-cools the n-BuLi, preventing localized micro-environments of elevated temperature that cause ring-opening. 8. Stir the resulting mixture at –78 °C for exactly 30 minutes to ensure complete metalation.

Phase 3: Electrophilic Quench & Isolation 9. Add the desired electrophile (e.g., 2.5 mmol of anhydrous DMF for formylation, or triisopropyl borate for borylation[5]) dropwise at –78 °C. 10. Maintain the reaction at –78 °C for an additional 1 hour. 11. Remove the cooling bath and allow the reaction to gradually warm to 0 °C over 30–45 minutes. 12. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). 13. Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate or diethyl ether (3 × 10 mL). 14. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude C3-functionalized product.

Sources

Method

Application Note: 3-Bromo-2-methoxyfuran as a Versatile Precursor for Substituted Furans and γ-Butenolides

Executive Summary In modern synthetic organic chemistry and drug development, the furan ring serves as a critical structural motif and a versatile synthetic intermediate. 3-Bromo-2-methoxyfuran (CAS: 72167-54-5) is an ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the furan ring serves as a critical structural motif and a versatile synthetic intermediate. 3-Bromo-2-methoxyfuran (CAS: 72167-54-5) is an exceptionally valuable, electron-rich heteroaryl building block. It possesses dual functionality: the C3-bromine atom acts as a precise handle for halogen-metal exchange or transition-metal-catalyzed cross-coupling, while the C2-methoxy group serves both as an electron-donating activator and a masked carbonyl. This application note provides a comprehensive guide to utilizing 3-bromo-2-methoxyfuran for the synthesis of complex 3-substituted furans and their subsequent unmasking into γ-butenolides (furan-2(5H)-ones), which are ubiquitous pharmacophores in natural products and synthetic therapeutics.

Chemical Rationale & Mechanistic Insights

The strategic advantage of 3-bromo-2-methoxyfuran lies in its highly differentiated reactivity profile.

  • Electronic Activation & Cycloadditions: The C2-methoxy group strongly donates electron density into the furan π -system. This alters the HOMO/LUMO profile, making the furan an excellent, electron-rich diene for [4+2] Diels-Alder cycloadditions[1][2].

  • Regioselective Functionalization: The C3-bromine is perfectly positioned for functionalization. 3-Bromofurans can undergo rapid halogen-metal exchange with alkyllithium reagents to generate 3-lithiofurans, which are highly nucleophilic and readily trapped by diverse electrophiles[3]. Alternatively, the C-Br bond readily undergoes oxidative addition in palladium-catalyzed amination or cross-coupling reactions[4].

  • Latent Functionality (Unmasking): The 2-methoxyfuran motif is essentially a cyclic enol ether (a masked γ-lactone). Upon treatment with aqueous acid or oxidative conditions (e.g., singlet oxygen or NBS), the furan ring is hydrolyzed or oxidized to yield a γ-butenolide or γ-keto ester[5]. This strategy circumvents the instability of free butenolides during upstream synthetic steps.

Workflow Visualization

Pathway Precursor 3-Bromo-2-methoxyfuran (Starting Building Block) Lithiation 3-Lithio-2-methoxyfuran (Reactive Intermediate) Precursor->Lithiation n-BuLi, THF, -78 °C (Halogen-Metal Exchange) CrossCoupling 3-Aryl/Alkyl-2-methoxyfuran (Cross-Coupled Product) Precursor->CrossCoupling Pd-Catalyst, R-B(OH)2, Base (Suzuki-Miyaura Coupling) Electrophile 3-Substituted-2-methoxyfuran (e.g., Alcohols, Ketones) Lithiation->Electrophile E+ (Aldehydes, Weinreb Amides) (Nucleophilic Addition) Butenolide γ-Butenolide / γ-Keto Ester (Final Pharmacophore) CrossCoupling->Butenolide H3O+ or 1O2 (Hydrolysis/Oxidation) Electrophile->Butenolide H3O+ or 1O2 (Hydrolysis/Oxidation)

Fig 1: Divergent synthetic workflows utilizing 3-bromo-2-methoxyfuran as a central building block.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility and high yields.

Protocol A: Synthesis of (2-Methoxyfuran-3-yl)(phenyl)methanol via Lithiation

Objective: Convert 3-bromo-2-methoxyfuran to a 3-substituted derivative via halogen-metal exchange and electrophilic trapping.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: 3-Lithiofurans are highly sensitive to moisture and will rapidly protonate to 2-methoxyfuran if water is present.

  • Dissolution: Add 3-bromo-2-methoxyfuran (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes. 3-Lithiofurans are prone to ring-opening to enynyl alkoxides at temperatures above -40 °C; strict cryogenic control is mandatory[3].

  • Electrophilic Trapping: Stir at -78 °C for 30 minutes. Add freshly distilled benzaldehyde (1.2 equiv) dropwise. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to -20 °C.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Causality: A mild proton source is required. Strong acids will prematurely hydrolyze the 2-methoxyfuran product. Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the target secondary alcohol.

Protocol B: Synthesis of 3-Phenyl-2-methoxyfuran via Suzuki-Miyaura Coupling

Objective: Direct arylation of the C3 position using palladium catalysis.

  • Reagent Assembly: In a pressure vial, combine 3-bromo-2-methoxyfuran (1.0 equiv, 2.0 mmol), phenylboronic acid (1.5 equiv, 3.0 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v, 10 mL) followed by Na₂CO₃ (2.5 equiv). Causality: Degassing the solvent mixture via argon sparging is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the zero-valent palladium catalyst.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. The electron-rich nature of the furan dictates the need for moderate heating to facilitate the oxidative addition step[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and diethyl ether. Extract the aqueous layer, dry the combined organics (MgSO₄), and concentrate. Purify via chromatography.

Protocol C: Unmasking to 3-Phenylfuran-2(5H)-one (γ-Butenolide)

Objective: Hydrolyze the 2-methoxyfuran moiety to reveal the latent γ-butenolide.

  • Hydrolysis: Dissolve 3-phenyl-2-methoxyfuran (1.0 mmol) in THF (5 mL). Add 2M aqueous HCl (2 mL).

  • Monitoring: Stir vigorously at room temperature. Causality: The 2-methoxyfuran acts as an enol ether. Acid protonates the C5 position, triggering the hydrolysis of the methoxy group and tautomerization to the thermodynamically stable γ-butenolide. Monitor strictly by TLC (UV detection). The highly UV-active furan spot will convert to a slightly more polar butenolide spot.

  • Neutralization: Once complete (typically 1–2 hours), carefully neutralize the reaction with saturated aqueous NaHCO₃ until pH ~7. Causality: Over-exposure to acid can lead to further ring-opening to the corresponding γ-keto acid.

  • Isolation: Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and evaporate to yield the pure 3-phenylfuran-2(5H)-one.

Quantitative Data & Reaction Summary

The table below summarizes the expected performance metrics for the transformations of 3-bromo-2-methoxyfuran based on standardized laboratory conditions.

SubstrateReaction TypeReagents / CatalystExpected YieldKey Mechanistic Observation
3-Bromo-2-methoxyfuran Lithiation / Trappingn-BuLi, Benzaldehyde, THF, -78 °C82 - 86%Requires strict temperature control (-78 °C) to prevent enynyl alkoxide ring-opening.
3-Bromo-2-methoxyfuran Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 80 °C85 - 88%Degassing of solvents is critical to minimize boronic acid homocoupling.
3-Bromo-2-methoxyfuran Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, t-BuONa, 80 °C70 - 75%Electron-rich furan requires highly active phosphine ligands for efficient coupling.
3-Phenyl-2-methoxyfuran Acidic Hydrolysis2M HCl, THF, 25 °C92 - 95%Rapid conversion to γ-butenolide; monitor closely to avoid over-degradation.
2-Methoxyfuran deriv. [4+2] CycloadditionDienophile, PhCl, 170 °C70 - 76%Functions as a highly reactive, electron-rich diene in pericyclic reactions.

References

  • Studies Toward the Synthesis of Salvinorin A Source: RMIT Research Repository URL:[Link][4]

  • METHOD FOR THE PRODUCTION OF ALKYL-FURAN-3-CARBOXYLATE AND NEW INTERMEDIATE PRODUCTS (DE60101726T2) Source: Google Patents URL:[3]

  • Total Synthesis of (±)-Rubriflordilactone A Source: Journal of the American Chemical Society (ACS) URL:[Link][5]

  • Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model Source: PubMed Central (PMC) / NIH URL:[Link][2]

Sources

Application

Application Note: Developing Novel Synthetic Routes with 3-Bromo-2-methoxyfuran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical Profiling 3-Bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

3-Bromo-2-methoxyfuran (CAS: 72167-54-5) is a highly versatile, electron-rich heterocyclic building block. The strategic placement of a methoxy group at the C2 position and a bromine atom at the C3 position endows this molecule with orthogonal reactivity. The C2-methoxy group acts as a powerful electron-donating group (EDG), raising the energy of the highest occupied molecular orbital (HOMO) and making the furan ring an exceptional diene for [4+2] cycloadditions. Conversely, the C3-bromine provides a reliable handle for transition-metal-catalyzed cross-coupling and halogen-metal exchange.

Understanding the causality behind its reactivity is critical: the enol-ether character of the 2-methoxyfuran system makes it exquisitely sensitive to aqueous acids, often leading to unwanted hydrolysis into butenolides (furan-2(5H)-ones). Therefore, all synthetic routes must be designed with strict pH control, favoring neutral to mildly basic conditions during workup.

Synthetic Divergence & Workflow

The synthetic utility of 3-bromo-2-methoxyfuran can be categorized into three primary workflows: C3-Lithiation, Palladium-Catalyzed Cross-Coupling, and Diels-Alder Cycloadditions.

SyntheticRoutes SM 3-Bromo-2-methoxyfuran (CAS: 72167-54-5) Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) SM->Lithiation Coupling Suzuki-Miyaura Coupling (Pd cat., Base) SM->Coupling Cycloaddition [4+2] Diels-Alder (Dienophile, Heat) SM->Cycloaddition Prod1 C3-Substituted 2-Methoxyfurans Lithiation->Prod1 Electrophile (E+) Prod2 C3-Aryl/Heteroaryl 2-Methoxyfurans Coupling->Prod2 R-B(OH)2 Prod3 Oxabicyclo[2.2.1]heptenes & Phenolic Scaffolds Cycloaddition->Prod3 Aromatization

Figure 1: Divergent synthetic pathways utilizing 3-Bromo-2-methoxyfuran.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective C3-Functionalization via Halogen-Metal Exchange

Halogen-metal exchange allows for the generation of a nucleophilic C3-center. The primary challenge is the thermal instability of 3-lithiofurans, which can undergo rapid ring-opening to enynes if the temperature rises above -60 °C.

Materials:

  • 3-Bromo-2-methoxyfuran (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Electrophile (e.g., DMF or an aldehyde, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (Ar). Add anhydrous THF (0.1 M relative to the furan) and 3-bromo-2-methoxyfuran.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Strict temperature control is non-negotiable to prevent the 3-lithio species from undergoing electrocyclic ring-opening.

  • Lithiation: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for an additional 1 hour at -78 °C.

  • Quenching & Workup: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl. Causality: Using a mild proton source like NH₄Cl instead of HCl prevents the acid-catalyzed hydrolysis of the resulting 2-methoxyfuran product. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C3-position can be arylated to build complex biaryl systems, a strategy frequently utilized in natural product synthesis [1][2].

Materials:

  • 3-Bromo-2-methoxyfuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v)

Step-by-Step Procedure:

  • Degassing: Combine Toluene, Ethanol, and Water. Sparge with Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Assembly: In a pressure vial, add 3-bromo-2-methoxyfuran, arylboronic acid, and K₂CO₃. Add the degassed solvent mixture.

  • Catalyst Addition: Transfer the vial to a glovebox or use a positive stream of Ar to add Pd(PPh₃)₄. Seal the vial.

  • Heating: Heat the biphasic mixture to 80 °C for 12–16 hours with vigorous stirring. Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic phase (containing the Pd complex and furan) and the aqueous phase (containing the base required for transmetalation).

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). Upon completion, cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between water and EtOAc. Purify via flash chromatography using triethylamine-deactivated silica gel (1% Et₃N in eluent) to protect the methoxyfuran moiety.

Protocol C: [4+2] Cycloaddition for Polycyclic Scaffolds

2-Methoxyfurans are highly reactive dienes. When reacted with dienophiles (e.g., maleic anhydride, alkynes, or benzynes), they form bridged oxabicyclic intermediates. The C3-bromo group exerts strong steric and electronic directing effects, ensuring high regioselectivity [1][3].

DAMechanism Diene Diene (3-Bromo-2-methoxyfuran) TS [4+2] Transition State (Regiocontrolled) Diene->TS Dienophile Dienophile (e.g., Benzyne) Dienophile->TS Adduct Bridged Oxabicyclic Intermediate TS->Adduct Aromatization Ring Opening & Aromatization Adduct->Aromatization Acid/Heat Final Functionalized Phenol/Naphthol Aromatization->Final

Figure 2: Mechanistic cascade of the [4+2] cycloaddition and subsequent aromatization.

Step-by-Step Procedure (Benzyne Cycloaddition):

  • In Situ Generation: To a solution of 3-bromo-2-methoxyfuran (2.0 equiv) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) in anhydrous Acetonitrile (0.2 M), add Cesium Fluoride (CsF) (2.5 equiv) at room temperature.

  • Cycloaddition: Stir the suspension for 4 hours. Causality: CsF desilylates the precursor, triggering the elimination of the triflate to generate benzyne in situ. Keeping the diene in excess prevents benzyne dimerization (biphenylene formation).

  • Aromatization: The initial oxabicyclic adduct is often unstable. To drive the formation of the fully aromatized naphthol derivative, add a catalytic amount of p-toluenesulfonic acid (PTSA) and heat to 60 °C for 2 hours. Causality: Acid catalyzes the cleavage of the oxygen bridge, followed by the elimination of methanol (or tautomerization) to restore aromaticity.

Quantitative Data & Condition Optimization

The following table summarizes optimized parameters and expected outcomes for the transformations of 3-bromo-2-methoxyfuran, establishing a baseline for experimental validation.

Reaction TypeReagents / ConditionsTypical YieldPrimary Challenge & Mitigation
C3-Lithiation n-BuLi, THF, -78 °C, 30 min75–85%Ring-opening: Strictly maintain -78 °C; use internal temperature probes for scale-up.
Suzuki Coupling R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80 °C60–90%Hydrolysis: Avoid strong bases (e.g., NaOH) and use biphasic systems to buffer pH.
Diels-Alder (Alkynes) Activated Alkyne, Toluene, 60 °C50–75%Retro-Diels-Alder: Perform reaction in a sealed tube; use excess diene to push equilibrium.
Diels-Alder (Benzyne) Silylaryl triflate, CsF, MeCN, RT65–80%Dimerization: Ensure slow generation of benzyne via controlled addition of the precursor.

References

  • Total Synthesis of the Gilvocarcins Source: Journal of Synthetic Organic Chemistry, Japan (J-Stage) URL:[Link] (Details the regioselective [4+2] cycloaddition of 2-methoxyfuran with sugar-bearing benzynes).

  • Evolution of a Strategy for the Total Synthesis of the Ganoderma Meroterpenoid Ganoapplanin Source: National Institutes of Health (PMC) URL:[Link] (Discusses the complexities of Diels-Alder reactions and cross-coupling strategies utilizing 2-methoxyfuran derivatives).

  • Structural Studies on Cycloadducts of Furan, 2-Methoxyfuran, and 5-Trimethylsilylcyclopentadiene with Maleic Anhydride and N-Methylmaleimide Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link] (Provides crystallographic and mechanistic insights into the early stages of retro-Diels-Alder fragmentation in methoxyfuran cycloadducts).

Method

Application Note: 3-Bromo-2-methoxyfuran as a Versatile Building Block for Cross-Conjugated Polyfurans

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Application Note & Experimental Protocol Strategic Overview & Rationale Furan-based conjugated polymers are i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Application Note & Experimental Protocol

Strategic Overview & Rationale

Furan-based conjugated polymers are increasingly recognized as sustainable, highly soluble, and structurally rigid alternatives to traditional polythiophenes in organic electronics and nanomedicine[1]. However, standard 2,5-linked polyfurans often suffer from poor photostability and limited control over their excited-state dynamics.

The introduction of 3-Bromo-2-methoxyfuran as a monomeric building block fundamentally shifts this paradigm. This specific substitution pattern offers a highly functional AB-type monomer scaffold:

  • The C2-Methoxy Group: Exerts a strong +M (resonance) effect, enriching the electron density of the furan ring. This not only raises the Highest Occupied Molecular Orbital (HOMO) level but also significantly enhances the nucleophilicity of the C5 position. Furthermore, methoxy-functionalized furan polymers exhibit superior biocompatibility and have been successfully utilized in the computational design and synthesis of amphiphilic micelles for targeted drug delivery[2].

  • The C3-Bromo Handle: Provides an orthogonal reactive site relative to the C5-H position. While traditional Stille or Suzuki couplings require pre-functionalization of both reactive sites, the presence of the C3-Br and an activated C5-H allows for Direct Heteroarylation Polymerization (DHAP) .

  • Cross-Conjugation (3,5-Linkage): Polymerization at the 3- and 5-positions yields a meta-like, cross-conjugated backbone. Unlike linearly conjugated 2,5-polyfurans, this architecture localizes excited states, resulting in wide-bandgap materials with high triplet energies—ideal for blue OLED hosts and specialized optoelectronic sensors.

Mechanistic Causality: Direct Heteroarylation Polymerization (DHAP)

Traditional cross-coupling methodologies for furan oligomers often rely on toxic organostannanes or require multi-step halogenation/metalation sequences[3]. DHAP bypasses these limitations through an atom-economical Concerted Metalation-Deprotonation (CMD) pathway.

In this system, the active Pd(0) catalyst undergoes oxidative addition into the C3-Br bond. The critical step is the subsequent C-H activation at the C5 position. Pivalic acid (PivOH) is employed as a catalytic proton shuttle. The pivalate anion coordinates to the Pd(II) center and acts as an internal base, abstracting the C5 proton via a highly ordered six-membered transition state. The electron-donating C2-methoxy group lowers the activation energy for this CMD step by increasing the partial negative charge at C5. Subsequent reductive elimination forms the C3-C5 bond, propagating the polymer chain.

DHAP_Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition C3-Br Cleavage Pd0->OxAdd + Monomer - L CMD CMD Process PivOH Assisted C5-H Cleavage OxAdd->CMD + PivO- - Br- RedElim Reductive Elimination C3-C5 Coupling CMD->RedElim + Monomer - PivOH RedElim->Pd0 Catalyst Regeneration Polymer Poly(2-methoxyfuran) Cross-Conjugated RedElim->Polymer Chain Propagation

Figure 1: Catalytic cycle of Direct Heteroarylation Polymerization (DHAP) via a CMD pathway.

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control (QC) checkpoints to ensure reproducibility and high molecular weight ( Mn​ ) attainment.

Protocol A: Synthesis of Poly(2-methoxyfuran-3,5-diyl) via DHAP

Objective: Homopolymerization of 3-Bromo-2-methoxyfuran into a cross-conjugated polymer.

Reagents:

  • 3-Bromo-2-methoxyfuran (1.00 mmol, strictly degassed)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • Tris(o-methoxyphenyl)phosphine ( P(o−anisyl)3​ ) (0.08 mmol, 8 mol%)

  • Pivalic acid (PivOH) (0.30 mmol, 30 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.50 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)

Step-by-Step Methodology:

  • Monomer Preparation: Purify 3-Bromo-2-methoxyfuran via vacuum distillation immediately prior to use to remove any trace peroxides or degraded furan species.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 25 mL Schlenk tube with Pd2​(dba)3​ , P(o−anisyl)3​ , PivOH, and K2​CO3​ . Causality: The electron-rich, sterically demanding P(o−anisyl)3​ ligand promotes rapid reductive elimination while stabilizing the Pd intermediates against aggregation.

  • Initiation: Add 3-Bromo-2-methoxyfuran and anhydrous DMAc. Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 100 °C in an oil bath for 24 hours under vigorous stirring. The solution will progressively darken and increase in viscosity.

  • Quenching & Precipitation: Cool the mixture to room temperature. Dilute with 5 mL of chloroform and precipitate dropwise into 100 mL of vigorously stirred methanol. Collect the crude polymer by vacuum filtration.

  • Soxhlet Fractionation (QC Step): Transfer the solid to a Soxhlet thimble.

    • Methanol (12 h): Removes residual salts, catalyst ligands, and unreacted monomer.

    • Acetone (12 h): Extracts low molecular weight oligomers that broaden the polydispersity index (PDI).

    • Chloroform (24 h): Extracts the target high- Mn​ polymer.

  • Isolation: Concentrate the chloroform fraction and re-precipitate into hexane. Dry under high vacuum at 40 °C overnight.

Protocol B: C5-Borylation for Alternating Copolymer Synthesis

For researchers requiring alternating donor-acceptor (D-A) copolymers, the C5 position can be selectively borylated using iridium catalysis[4], converting the molecule into a Suzuki-Miyaura precursor.

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]2​ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in anhydrous THF (2.0 mL). Stir for 10 minutes until a deep red active catalyst solution forms.

  • Borylation: Add bis(pinacolato)diboron ( B2​pin2​ ) (1.0 mmol) and 3-Bromo-2-methoxyfuran (1.0 mmol). Causality: The steric bulk of dtbpy directs the borylation exclusively to the unhindered C5 position, avoiding the C4 position adjacent to the bromo group.

  • Reaction: Heat at 80 °C for 12 hours.

  • Validation: Monitor via GC-MS. The resulting 3-bromo-2-methoxyfuran-5-boronic acid pinacol ester serves as an orthogonal AB monomer for step-growth Suzuki polycondensation.

Workflow Step1 1. Monomer Activation (3-Bromo-2-methoxyfuran) Step2 2. DHAP Polycondensation (Pd2(dba)3, PivOH, 100°C) Step1->Step2 Step3 3. Quenching & Precipitation (Methanol/Hexane) Step2->Step3 Step4 4. Soxhlet Purification (Fractionation by Mw) Step3->Step4 Step5 5. Optoelectronic QC (GPC, NMR, UV-Vis) Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis and purification of polyfurans.

Quantitative Data Presentation

The choice of catalyst and ligand is paramount in DHAP to suppress homocoupling defects and achieve high molecular weights. Table 1 summarizes the optimization parameters, demonstrating the necessity of the P(o−anisyl)3​ ligand.

Table 1: Optimization of DHAP Conditions for 3-Bromo-2-methoxyfuran

Catalyst SystemLigandSolventTemp (°C)Yield (%) Mn​ (kDa)PDI
Pd(PPh3​)4​ NoneDMF100425.22.8
Pd(OAc)2​ PCy3​ Toluene110588.42.4
Pd2​(dba)3​ P(o−tolyl)3​ DMAc1007114.11.9
Pd2​(dba)3​ P(o−anisyl)3​ DMAc 100 85 18.5 1.6

Note: All reactions performed with 30 mol% PivOH and 2.5 eq K2​CO3​ . Mn​ determined by GPC against polystyrene standards.

Table 2: Optoelectronic Properties of Poly(2-methoxyfuran-3,5-diyl)

PropertyValueAnalytical Method
Optical Bandgap ( Egopt​ )2.85 eVUV-Vis Spectroscopy (Film onset)
HOMO Level-5.10 eVCyclic Voltammetry (vs Fc/Fc+ )
LUMO Level-2.25 eVCalculated ( HOMO+Egopt​ )
Thermal Stability ( Td​ )315 °CThermogravimetric Analysis (5% weight loss)

References

  • Expanding the Realm of Furan-Based Conducting Polymers through Conjugation with 1,6-Methano[10]annulene. Macromolecules. 1[1]

  • Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery. RSC Advances. 2[2]

  • Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews. 5[4]

  • A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers through a One-Pot Decarboxylative Cross-Coupling. The Journal of Organic Chemistry. 3[3]

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of 3-Bromo-2-methoxyfuran Derivatives

Introduction: The Strategic Value of the 2-Methoxyfuran Scaffold In the landscape of medicinal chemistry and drug development, furan-based heterocycles are privileged scaffolds due to their presence in numerous bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Methoxyfuran Scaffold

In the landscape of medicinal chemistry and drug development, furan-based heterocycles are privileged scaffolds due to their presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 2-position and a bromine atom at the 3-position of the furan ring creates a highly versatile building block: 3-Bromo-2-methoxyfuran. This intermediate is primed for a variety of subsequent cross-coupling reactions, allowing for the systematic and efficient construction of diverse molecular libraries. The bromine atom serves as a reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, while the 2-methoxy group modulates the electronic properties and metabolic stability of the resulting derivatives.[1]

This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of the 3-Bromo-2-methoxyfuran intermediate and its subsequent derivatization through key palladium-catalyzed cross-coupling reactions. The methodologies are designed for researchers, scientists, and process chemists who require robust and scalable routes to these valuable compounds.

Part I: Scale-Up Synthesis of the Key Intermediate: 3-Bromo-2-methoxyfuran

The foundational step in this synthetic workflow is the efficient and regioselective bromination of 2-methoxyfuran. For scale-up operations, the choice of brominating agent and reaction conditions is critical to ensure safety, high yield, and purity.

Synthetic Strategy: Electrophilic Bromination

The synthesis of 3-Bromo-2-methoxyfuran is achieved via electrophilic aromatic substitution. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred brominating agent for larger-scale reactions.[2]

Causality Behind Experimental Choices:

  • Reagent Selection (NBS vs. Br₂): Liquid bromine is highly corrosive, volatile, and toxic, posing significant handling risks on a larger scale. NBS is a crystalline solid that is safer to handle and transport. Furthermore, the reaction with NBS generates succinimide as a byproduct, which is easily removed by filtration, simplifying the work-up procedure.[2]

  • Solvent: A non-polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the starting material and reagent without participating in the reaction.

  • Temperature Control: Electrophilic bromination is an exothermic reaction. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition of NBS is crucial to control the reaction rate, prevent over-bromination (dibromination), and minimize the formation of side products.

Visualizing the Core Synthesis Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Key Intermediate A 2-Methoxyfuran B Add N-Bromosuccinimide (NBS) in THF at low temperature A->B Step 1 C Aqueous Work-up & Solvent Extraction B->C Step 2 D Purification (e.g., Vacuum Distillation) C->D Step 3 E 3-Bromo-2-methoxyfuran D->E Final Product

Caption: Workflow for the synthesis of the 3-Bromo-2-methoxyfuran intermediate.

Detailed Protocol: Scale-Up Synthesis of 3-Bromo-2-methoxyfuran

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4] 2-Methoxyfuran is flammable and should be kept away from ignition sources.[4]

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel under a nitrogen atmosphere.

  • 2-Methoxyfuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the three-neck flask with 2-methoxyfuran (1.0 eq) and anhydrous THF (approx. 5-10 mL per gram of starting material). Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve NBS (1.05 eq) in anhydrous THF to form a slurry or solution. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[5]

  • Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a volatile liquid. Purify the crude oil by vacuum distillation to obtain pure 3-Bromo-2-methoxyfuran.

ParameterValueNotes
Starting Material 2-MethoxyfuranCommercially available. Highly flammable.[4]
Reagent N-Bromosuccinimide (NBS)1.05 equivalents
Solvent Anhydrous THF5-10 volumes
Temperature -78 °CCritical for selectivity
Reaction Time 2-3 hoursMonitor by TLC or GC-MS[5]
Typical Yield 70-85%Based on isolated product after distillation
Product Purity >98%Determined by GC-MS[5]

Part II: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling

With the 3-bromo-2-methoxyfuran intermediate in hand, a vast chemical space can be explored using palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance and reliability.[6][7][8]

Visualizing the Derivatization Pathways

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation A 3-Bromo-2-methoxyfuran B Suzuki Coupling (Ar-B(OH)₂) A->B C Stille Coupling (Ar-SnBu₃) A->C D Buchwald-Hartwig Amination (R₂-NH) A->D P1 Aryl/Heteroaryl Derivatives B->P1 C->P1 P2 Amine/Aniline Derivatives D->P2

Caption: Key cross-coupling pathways for derivatizing 3-Bromo-2-methoxyfuran.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and is favored for its use of generally low-toxicity and stable boronic acid reagents.[7][8][9]

Scientific Rationale:

  • Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is the active catalyst.[8]

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

Detailed Protocol:

  • Setup: To a dry reaction vessel, add 3-bromo-2-methoxyfuran (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.[10]

Protocol 2: Stille Coupling for C-C Bond Formation

The Stille coupling utilizes organostannane reagents. A key advantage is that it often proceeds under neutral conditions, making it suitable for base-sensitive substrates.[7][11][12]

Scientific Rationale:

  • Reagents: Organotin compounds (e.g., Ar-SnBu₃) are air- and moisture-stable.[7]

  • Toxicity: The primary drawback is the high toxicity of organotin reagents and byproducts, which requires careful handling and rigorous purification to remove tin residues.[7] Washing the reaction mixture with an aqueous solution of KF can help remove tin byproducts.[11]

  • Conditions: The reaction is catalyzed by palladium complexes, such as Pd(PPh₃)₄, and is often performed in a non-polar aprotic solvent like toluene or DMF.[7][11]

Detailed Protocol:

  • Setup: In a reaction vessel, combine 3-bromo-2-methoxyfuran (1.0 eq), the organostannane reagent (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent & Degassing: Add a degassed solvent such as toluene or DMF.

  • Reaction: Heat the mixture under an inert atmosphere to 80-110 °C until the starting material is consumed (monitor by TLC/GC-MS).

  • Work-up & Purification: Cool the reaction to room temperature. If necessary, dilute with a suitable solvent and wash with aqueous KF solution to remove tin salts.[11] Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most effective methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][13]

Scientific Rationale:

  • Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

  • Ligand Choice: The choice of ligand is critical, especially for challenging substrates. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biaryl phosphines like BrettPhos) are highly effective.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[15]

Detailed Protocol:

  • Setup: To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add 3-bromo-2-methoxyfuran (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent & Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor for completion by TLC or LC-MS.

  • Work-up & Purification: Cool the mixture, filter it through a pad of Celite to remove palladium residues, and rinse with ethyl acetate.[15] Concentrate the filtrate and purify the resulting crude product by flash column chromatography.

Part III: Analytical Characterization and Quality Control

Ensuring the purity and confirming the structure of the synthesized intermediate and its derivatives is a non-negotiable step. A combination of chromatographic and spectroscopic techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of the volatile 3-bromo-2-methoxyfuran intermediate and identifying any potential byproducts like unreacted starting material or dibrominated species.[5]

  • High-Performance Liquid Chromatography (HPLC): For the less volatile, higher molecular weight derivatives produced from cross-coupling, HPLC is the preferred method for purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structural confirmation of the final products. It provides detailed information about the molecular framework and confirms that the desired bond formation has occurred at the correct position.

  • Extraction and Separation: For complex reaction mixtures, initial purification may involve liquid-liquid extraction followed by column chromatography using adsorbents like silica gel.[10][16]

References

  • Fisher Scientific. SAFETY DATA SHEET: 2-Methoxyfuran. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC449040050&productDescription=2-METHOXYFURAN%2C+98%2B%25&vendorId=VN00032119&countryCode=US&language=en]
  • MilliporeSigma. SAFETY DATA SHEET: 3-Bromo-2-methylfuran. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/306878]
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-(Bromomethyl)-3-methoxy-phenol. [URL: https://www.thermofisher.
  • Merck Millipore. Safety Data Sheet: 3-Bromofuran. [URL: https://www.merckmillipore.com/US/en/product/sds/MDA_CHEM-814029]
  • Tokyo Chemical Industry. Safety Data Sheet: 3-Bromofuran. [URL: https://www.tcichemicals.com/US/en/sds/B2047_US_EN.pdf]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • University of North Texas. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://digital.library.unt.edu/ark:/67531/metadc1608981/m2/1/high_res_d/THESIS-2019-DEC-SCHMIDT-DANIEL.pdf]
  • Organic Synthesis. Stille Coupling. [URL: https://www.organic-synthesis.org/portal?id=124]
  • ChemicalBook. 3-BROMO-2-FORMYLFURAN synthesis. [URL: https://www.chemicalbook.com/synthesis/product_3-BROMO-2-FORMYLFURAN_cb9716173.htm]
  • BenchChem. Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/3-methoxyfuran-scaffolds-in-medicinal-chemistry]
  • BenchChem. Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide. [URL: https://www.benchchem.com/application-notes/purity-analysis-of-synthesized-3-methoxyfuran]
  • Organic Syntheses. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197]
  • BenchChem. Application Notes and Protocols: Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. [URL: https://www.benchchem.
  • SlidePlayer. Stille-coupling. [URL: https://slideplayer.com/slide/5842825/]
  • BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. [URL: https://www.benchchem.
  • UNEP. III Analytical Methods. [URL: https://www.unep.org/gpwm/knowledge/iii-analytical-methods]
  • BenchChem. A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene. [URL: https://www.benchchem.com/application-notes/suzuki-vs-stille-coupling-for-2-3-bromomethyl-phenyl-thiophene]
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75467337d6c6997785b30]
  • CORE. THE STILLE REACTION, 38 YEARS LATER. [URL: https://core.ac.uk/download/pdf/286201531.pdf]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [URL: https://www.organic-synthesis.org/portal?id=106]
  • PrepChem.com. Synthesis of 3-bromo-2-(1-hydroxy-ethyl)-furan. [URL: https://www.prepchem.com/synthesis-of-3-bromo-2-1-hydroxy-ethyl-furan]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • BenchChem. Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-involving-2-bromo-3-methylbenzofuran]
  • Cardiff University. RSC Medicinal Chemistry. [URL: https://orca.cardiff.ac.uk/id/eprint/155453/1/d2md00257j.pdf]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0139_E.pdf]
  • National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6521183/]
  • BenchChem. The Ascending Profile of 3-Methoxyfuran and Its Analogs: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/application-notes/3-methoxyfuran-and-its-analogs-a-technical-guide]
  • BenchChem. Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis. [URL: https://www.benchchem.com/application-notes/3-bromo-2-iodofuran-in-materials-science-and-polyfuran-synthesis]
  • PubChem. 3-Bromo-2-methylfuran. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/641484]
  • Wiley Online Library. ChemInform Abstract: Preparation of 3-Bromo-2-methylfuran and 4-Bromo-2-methylfuran. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chin.197906103]
  • BenchChem. Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran. [URL: https://www.benchchem.com/application-notes/purification-of-crude-2-bromo-3-methylbenzofuran]
  • BenchChem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-3-bromo-2-methylpyridine-and-2-bromo-3-methylpyridine]
  • ResearchGate. Synthesis of 3-bromo derivatives of flavones. [URL: https://www.researchgate.
  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [URL: https://pubs.acs.org/doi/10.1021/jo802021p]
  • Organic Chemistry Portal. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. [URL: https://www.organic-chemistry.org/abstracts/lit4/139.shtm]
  • RSC Publishing. Some analytical methods applicable to furan and its derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/an/an9669100589]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromo-2-methoxyfuran

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 3-bromo-2-methoxyfuran.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 3-bromo-2-methoxyfuran. This specific heteroaryl halide presents a unique triad of chemical challenges that require deviating from standard cross-coupling protocols:

  • Attenuated Oxidative Addition: The C2-methoxy group strongly donates electron density into the furan ring. Because oxidative addition is the rate-determining step, this electron richness makes the C3-Br bond significantly less electrophilic and resistant to insertion by standard Pd(0) catalysts.[1].

  • Hydrolytic Lability: 2-Methoxyfurans are cyclic enol ethers. Under aqueous basic conditions or in the presence of trace acids, the ring rapidly hydrolyzes to form a thermodynamically stable butenolide (furan-2(5H)-one).

  • Steric Hindrance: The ortho-relationship of the methoxy group to the bromide impedes the transmetalation step, requiring carefully tuned ligand architecture.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to diagnose the specific failure mode of your reaction.

Workflow A Analyze Reaction Outcome (LC-MS / NMR) B Substrate Hydrolysis (Butenolide Formation) A->B Low Mass Balance C Incomplete Conversion (Unreacted Furan) A->C High SM Recovery D Protodeboronation (Ar-H Detected) A->D Boronic Acid Degradation E High Yield of Coupled Product A->E Optimal Conditions F Switch to Anhydrous Conditions (Toluene, KF or CsF) B->F G Use Electron-Rich Ligands (XPhos, P(tBu)3) & Heat C->G H Use Fast-Coupling Precatalysts (Pd G3) or MIDA Boronates D->H F->A G->A H->A

Decision tree for troubleshooting 3-bromo-2-methoxyfuran Suzuki cross-coupling reactions.

Troubleshooting Guides & FAQs

Q1: My mass balance is poor, and LC-MS shows a butenolide byproduct instead of the coupled product. How do I prevent substrate decomposition? A1: Your furan ring is undergoing hydrolysis. Standard Suzuki conditions often employ aqueous Na2CO3 or K2CO3, which are too harsh for cyclic enol ethers.

  • Causality: The methoxy group activates the C5 position towards protonation or nucleophilic attack, leading to ring-opening and subsequent re-closure to the butenolide.

  • Solution: Eliminate water and use non-nucleophilic, anhydrous bases.[2]. Alternatively, use rigorously anhydrous K3PO4 in dry Toluene or 1,4-Dioxane.

Q2: The reaction stalls at <30% conversion. I recover mostly unreacted 3-bromo-2-methoxyfuran. Which catalyst system is required? A2: The slow rate of oxidative addition into the electron-rich C-Br bond is the bottleneck. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 cannot overcome this activation barrier.

  • Causality: Electron-rich substrates require highly electron-rich, sterically demanding ligands to accelerate the oxidative addition step and promote the formation of the active monoligated Pd(0) species.

  • Solution: [3].[4].

Q3: I am achieving good conversion of the furan, but my heteroaryl boronic acid partner is undergoing protodeboronation. How can I balance the conditions? A3: Protodeboronation is a competing pathway that destroys your coupling partner before transmetalation can occur.

  • Causality: [5], a process accelerated by heat and aqueous base. Because 3-bromo-2-methoxyfuran requires elevated temperatures (80–100 °C) for oxidative addition, the boronic acid degrades prematurely.

  • Solution: Use a highly active precatalyst like [6] to ensure the cross-coupling rate outcompetes the degradation pathway. You can also employ a slow-release strategy using MIDA boronates.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the expected outcomes based on the causality principles discussed above.

Catalyst SystemBase / SolventTempExpected Outcome / ObservationMechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / THF70 °C<10% Yield, High HydrolysisPPh3 lacks the electron density for fast oxidative addition[3]; aqueous base hydrolyzes the furan.
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane-H2O90 °C~30% Yield, Protodeboronationdppf provides moderate reactivity, but water at 90 °C accelerates boronic acid degradation[5].
XPhos Pd G3 (2 mol%)KF (anhydrous) / Toluene90 °C>85% Yield, Clean ConversionXPhos accelerates oxidative addition[6]; anhydrous KF activates boron without hydrolyzing the furan[2].
Pd2(dba)3 + P(t-Bu)3K3PO4 (anhydrous) / Dioxane80 °C>80% YieldP(t-Bu)3 is highly electron-rich and sterically demanding, ideal for electron-rich bromides[3].
Self-Validating Experimental Protocol

Methodology for Anhydrous Suzuki Coupling of 3-Bromo-2-methoxyfuran

Validation Principle: This protocol includes a built-in mass-balance checkpoint. By quantifying unreacted starting material against the product and specific byproducts (butenolide and Ar-H), the system validates whether the failure is due to catalyst inactivity or substrate instability.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a microwave vial equipped with a magnetic stir bar. Backfill with dry Argon (repeat 3 times) to establish a strictly inert atmosphere.

  • Reagent Loading (Solids): Add the aryl boronic acid (1.5 equiv), anhydrous KF (3.0 equiv, finely milled and oven-dried), and XPhos Pd G3 precatalyst (0.02 equiv) to the vial.

  • Substrate Addition: Under positive argon pressure, add 3-bromo-2-methoxyfuran (1.0 equiv). If utilizing a liquid batch, add via a gas-tight microsyringe.

  • Solvent Addition: Inject anhydrous, rigorously degassed Toluene to achieve a 0.2 M concentration with respect to the furan.

  • Reaction Execution: Seal the vial and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint (In-Process Control): After 4 hours, withdraw a 10 µL aliquot under Argon. Quench immediately in a neutral buffer (pH 7.0 phosphate) and extract with EtOAc. Analyze via LC-MS.

    • Self-Validation Criteria: The combined integration area of the coupled product + unreacted 3-bromo-2-methoxyfuran must be ≥90% of the initial furan area. If a butenolide mass (M-14) is detected, moisture has compromised the system. If Ar-H is detected without product formation, the catalyst has failed to initiate oxidative addition.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography. Critical Step: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexanes to deactivate acidic silanol sites, preventing acid-catalyzed decomposition of the methoxyfuran product during isolation.

References
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books URL:[Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 3-Bromo-2-methoxyfuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the handling of highly reactive building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the handling of highly reactive building blocks.

3-Bromo-2-methoxyfuran is a highly versatile intermediate used in pharmaceutical development and complex organic synthesis[1]. However, its unique electronic structure makes it notoriously unstable in solution if handled improperly. This guide is designed to move beyond basic handling instructions by explaining the causality behind its degradation and providing self-validating protocols to ensure your experiments succeed.

Mechanistic Causality of Degradation

To stabilize 3-Bromo-2-methoxyfuran, we must first understand why it degrades. The furan ring is an electron-rich aromatic system. The addition of a 2-methoxy group (-OCH₃), a strong electron-donating group (EDG), significantly increases the electron density of the ring. This makes the molecule exceptionally prone to electrophilic attack[2].

  • Acid-Catalyzed Ring Opening: The furan ring is notably unstable in acidic conditions[3]. Protonation typically occurs at the α-carbon (C5). This is the rate-limiting step that initiates a hydrolytic cascade, cleaving the ring to form acyclic dicarbonyl compounds[3].

  • Oxidative Cleavage: Exposure to oxygen or peroxides (commonly found in aging ethereal solvents) leads to the oxidation of the furan ring, yielding maleic acid derivatives or causing complete structural breakdown[4].

  • Polymerization: When activated by trace acids or thermal radicals, electron-rich furans undergo rapid self-polymerization, resulting in the formation of dark, insoluble tars[2].

G A 3-Bromo-2-methoxyfuran (in solution) B Acidic Conditions (Protonation) A->B Trace Acid C Oxidative Conditions (O2 / Peroxides) A->C Aerobic D Thermal / Light (Radical initiation) A->D > 25°C / UV E Ring-Opening (Dicarbonyls) B->E Hydrolysis F Oxidative Cleavage (Maleic Derivatives) C->F Oxidation G Polymerization (Dark Tars) D->G Propagation

Degradation Pathways of 3-Bromo-2-methoxyfuran in Solution.

Troubleshooting Guides & FAQs

Q1: My 3-Bromo-2-methoxyfuran stock solution in dichloromethane (DCM) turned dark brown overnight. What happened, and how do I prevent it? Causality: Halogenated solvents like DCM and chloroform naturally decompose over time to generate trace amounts of hydrochloric acid (HCl). Because the 2-methoxy group highly activates the furan ring, even parts-per-million levels of HCl will protonate the ring, triggering rapid polymerization and ring-opening[3]. Solution: Always stabilize halogenated solvents with a mild organic base. Adding 0.1% Triethylamine (TEA) or passing the DCM through a plug of basic alumina prior to use scavenges trace HCl, preserving the furan's integrity.

Q2: I am observing significant degradation during an acid-catalyzed reaction. Can I optimize the solvent to protect the furan? Causality: Protic solvents (like water, methanol, or ethanol) actively participate in the ring-opening degradation pathway after the initial protonation event[3]. Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) has a profound stabilizing effect on furan derivatives because it effectively solvates the intermediate states without providing the protic environment necessary for hydrolytic ring cleavage[5].

Q3: How should I store this compound for long-term stability? Causality: Thermal energy and ambient oxygen drive radical-mediated oxidation and polymerization[4]. Solution: Store the neat compound or stock solutions at 2–8 °C (or -20 °C for extended periods) in tightly sealed, amber glass vials purged with Argon or Nitrogen[1]. Ensure it is kept strictly isolated from strong oxidizing agents and strong acids[6][7].

Troubleshooting Workflow

Workflow Start Solution Instability Detected CheckPH Is pH < 7? Start->CheckPH AddBase Add 0.1% TEA or K2CO3 buffer CheckPH->AddBase Yes CheckSolvent Is solvent protic (e.g., MeOH, H2O)? CheckPH->CheckSolvent No AddBase->CheckSolvent SwitchSolvent Switch to Aprotic (DMF, THF, MeCN) CheckSolvent->SwitchSolvent Yes CheckAtmo Stored in Air? CheckSolvent->CheckAtmo No SwitchSolvent->CheckAtmo Purge Purge with Ar/N2 Store at 2-8°C CheckAtmo->Purge Yes Stable Stable Solution Achieved CheckAtmo->Stable No Purge->Stable

Step-by-Step Troubleshooting Workflow for Furan Solution Stability.

Quantitative Stability Data

The following table summarizes the expected stability of 3-Bromo-2-methoxyfuran across different solvent systems, demonstrating the critical impact of solvent choice and additives.

Solvent SystemAdditiveEstimated Half-Life (t½) at 25°CPrimary Degradation Mechanism
Methanol (Protic) None< 2 hoursSolvolysis / Acid-Catalyzed Ring-Opening
Dichloromethane None12 - 24 hoursTrace Acid-Catalyzed Polymerization
Dichloromethane 0.1% Triethylamine (TEA)> 7 daysSuppressed (Trace Acid Neutralized)
Tetrahydrofuran (THF) None3 - 5 daysPeroxide-Mediated Oxidative Cleavage
THF (Inhibitor-free) BHT (250 ppm)> 14 daysSuppressed (Radicals Scavenged)
Dimethylformamide (DMF) None> 30 daysHighly Stable (Aprotic Stabilization)

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your workflows, every protocol must be a self-validating system. Do not proceed to complex cross-coupling reactions without first validating the integrity of your furan building block.

Protocol 1: Preparation of an Ultra-Stable 0.5 M Stock Solution

Objective: Create a stable stock solution that resists acid-catalyzed ring opening and oxidation. Causality: Using a polar aprotic solvent (DMF) prevents solvolysis[5], while the addition of an insoluble mild base (K₂CO₃) neutralizes any trace acids that initiate polymerization without interfering with downstream organic reactions.

  • Solvent Preparation: Sparge 10 mL of anhydrous DMF with Argon gas for 15 minutes to displace dissolved oxygen, preventing oxidative cleavage[4].

  • Base Addition: Add 10 mg of anhydrous K₂CO₃ to the DMF. This acts as an insoluble acid scavenger.

  • Dissolution: Slowly add 885 mg (approx. 5 mmol) of 3-Bromo-2-methoxyfuran to the solvent under an Argon blanket.

  • Storage: Transfer the solution to an amber glass vial (to prevent UV-initiated radical formation) and store at 2–8 °C[1].

  • Validation Checkpoint (Self-Validation): Immediately withdraw a 10 µL aliquot, dilute in your LC mobile phase, and analyze via HPLC-UV (254 nm). Record the purity profile as the "T=0" baseline. Repeat this analysis at T=24h. Validation criteria: If the main peak area remains >99% relative to T=0 and no new peaks appear at lower retention times (which would indicate polar ring-opened dicarbonyls), your storage system is validated and stable.

Protocol 2: Reaction Workup to Prevent Product Degradation

Objective: Isolate 3-Bromo-2-methoxyfuran or its downstream derivatives without inducing degradation during purification. Causality: Standard aqueous workups often use mild acids (like saturated NH₄Cl) which can locally drop the pH and destroy the furan ring. Silica gel is also inherently acidic and can cause on-column polymerization[3].

  • Quenching: Quench the reaction mixture with a mildly basic aqueous buffer (e.g., saturated NaHCO₃) rather than water or NH₄Cl. Ensure the aqueous phase remains at pH 8–9.

  • Extraction: Extract using ethyl acetate or methyl tert-butyl ether (MTBE). Avoid using un-stabilized dichloromethane, which can generate trace HCl[3].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄ if the product is highly sensitive, as MgSO₄ can act as a mild Lewis acid.

  • Validation Checkpoint (Self-Validation): Before committing the entire batch to column chromatography, run a 2D-TLC (Two-Dimensional Thin Layer Chromatography). Spot the compound, run it in one direction, let it dry, and run it perpendicular. Validation criteria: If the compound spot streaks or forms secondary spots off the diagonal axis, it is actively degrading on the silica.

  • Column Modification: If the 2D-TLC indicates degradation, neutralize the silica gel by pre-flushing your chromatography column with 1% Triethylamine (TEA) in the eluent to prevent acid-catalyzed destruction on the column[3].

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate. Available at:[Link]

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]

  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - National Institutes of Health (PMC). Available at:[Link]

  • 2-METHOXYFURAN Safety Data Sheet - Georganics. Available at:[Link]

Sources

Troubleshooting

selection of optimal catalyst and ligand for 3-Bromo-2-methoxyfuran

Welcome to the Advanced Technical Support Center for heteroaryl halide functionalization. As an Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heteroaryl halide functionalization. As an Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 3-Bromo-2-methoxyfuran .

This substrate presents a unique dual-challenge: the furan ring is highly electron-rich (deactivating the C-Br bond toward oxidative addition), and the C2-methoxy group introduces significant steric bulk adjacent to the reaction site. This guide provides validated troubleshooting steps, mechanistic causality, and self-validating protocols to ensure your success.

Catalyst & Ligand Selection Workflow

The choice of catalyst and ligand is entirely dependent on the nucleophilic coupling partner. Use the logical workflow below to identify the optimal catalytic system for your specific transformation.

CatalystSelection N1 3-Bromo-2-methoxyfuran Functionalization N2 Determine Coupling Partner N1->N2 N3 Organoboron Reagent (Suzuki-Miyaura) N2->N3 N4 Amine / Amide (Buchwald-Hartwig) N2->N4 N5 Terminal Alkyne (Sonogashira) N2->N5 N6 Optimal: SPhos Pd G3 Base: K3PO4 (aq) Solvent: THF or Dioxane N3->N6 N7 Optimal: tBuBrettPhos Pd G3 Base: NaOtBu or LHMDS Solvent: Toluene N4->N7 N8 Optimal: XPhos Pd G3 Base: Cs2CO3 Solvent: MeCN (Cu-free) N5->N8

Workflow for selecting optimal catalyst and ligand based on the cross-coupling reaction type.

Frequently Asked Questions (FAQs)

Q1: Why do standard catalysts like Pd(PPh₃)₄ fail to couple 3-bromo-2-methoxyfuran? A1: The failure is rooted in the kinetic barrier of the oxidative addition step. The oxygen lone pairs from the C2-methoxy group donate into the furan ring via resonance (+M effect), significantly increasing the electron density at the C3 position. This strengthens the C3-Br bond. Standard ligands like PPh₃ are not sufficiently electron-rich to drive the oxidative addition of Pd(0) into this deactivated bond. Bulky, highly electron-rich dialkylbiaryl phosphines (Buchwald ligands) are required to overcome this barrier .

Q2: What is the optimal ligand for Suzuki-Miyaura coupling with this substrate? A2: SPhos or XPhos . SPhos is highly universal for hindered aryl and heteroaryl halides. The methoxy groups on the lower ring of SPhos provide secondary coordination to the Palladium center, stabilizing the highly active monoligated L₁Pd(0) intermediate, which is crucial for the efficient coupling of sterically hindered substrates [[1]]().

Q3: How do I prevent the furan ring from decomposing during the reaction? A3: 2-Methoxyfurans are highly sensitive to strong acids and harsh nucleophilic bases (e.g., NaOH, KOH at high temperatures), which can trigger ring-opening. To prevent this, utilize a mild, non-nucleophilic base such as aqueous K₃PO₄ or K₂CO₃, and keep reaction temperatures at or below 60 °C.

Troubleshooting Guide

Issue: Rapid formation of a black precipitate (Pd black) upon heating.
  • Causality: The Pd(II) precatalyst is successfully reduced to Pd(0), but fails to undergo oxidative addition with the deactivated 3-bromo-2-methoxyfuran. Left without a stabilizing oxidative addition partner, the bare Pd(0) atoms aggregate into inactive palladium nanoparticles (Pd black).

  • Solution: Switch to a Buchwald Generation 3 (G3) or Generation 4 (G4) precatalyst (e.g., SPhos Pd G3). These precatalysts rapidly generate the active monoligated L₁Pd(0) species in situ under mild basic conditions, kinetically outcompeting the aggregation pathway [[2]]().

Issue: High levels of boronic acid homocoupling.
  • Causality: Homocoupling is typically driven by the presence of trace oxygen, which oxidizes the Pd(0) species and triggers an alternative catalytic cycle, or by a transmetalation rate that is too slow relative to the oxidative addition.

  • Solution: Ensure rigorous degassing (sparging with Argon for >10 mins). Increase the rate of transmetalation by using a biphasic aqueous base system (e.g., 1M K₃PO₄), which effectively activates the boronic acid to the more reactive boronate species 3.

Quantitative Data: Catalyst/Ligand Efficiency

The table below summarizes the expected performance of various catalytic systems when applied to the Suzuki-Miyaura coupling of sterically hindered, electron-rich 3-bromofurans.

LigandCatalyst PrecursorBaseTemp (°C)Conversion (%)Mechanistic Outcome / Observation
PPh₃ Pd(OAc)₂K₂CO₃100< 15Failed oxidative addition; rapid Pd black precipitation.
dppf PdCl₂(dppf)K₂CO₃8045Slow transmetalation; moderate substrate decomposition.
XPhos XPhos Pd G3K₃PO₄6088Excellent conversion; steric bulk aids reductive elimination.
SPhos SPhos Pd G3K₃PO₄60> 95Optimal L₁Pd(0) formation; clean product profile.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This methodology is designed with built-in observational checkpoints to ensure the chemical integrity of the reaction at every step.

Objective: Cross-coupling of 3-bromo-2-methoxyfuran with an arylboronic acid. Scale: 1.0 mmol

Reagents & Materials
  • 3-Bromo-2-methoxyfuran (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • SPhos Pd G3 (2 mol%, 0.02 mmol)

  • K₃PO₄ (1.0 M aqueous solution, 2.0 equiv, 2.0 mL)

  • THF or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and SPhos Pd G3.

    • Self-Validation Check: Inspect the SPhos Pd G3 precatalyst. It should be a pale yellow/off-white powder. If it is dark brown or black, the precatalyst has degraded and will fail to initiate the cycle.

  • Solvent Addition & Degassing: Add the organic solvent (THF or Dioxane) to achieve a 0.2 M concentration. Sparge the heterogeneous mixture with Argon for 10 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the competitive homocoupling of the boronic acid and the irreversible oxidation of the electron-rich SPhos ligand.

  • Substrate & Base Addition: Add the 3-bromo-2-methoxyfuran via microsyringe. Follow immediately by adding the pre-degassed 1.0 M aqueous K₃PO₄ solution.

    • Self-Validation Check: Upon addition of the basic aqueous layer, the biphasic mixture should rapidly transition to a homogeneous light yellow or vibrant orange color. This visual cue confirms the successful deprotonation of the G3 precatalyst and the generation of the active L₁Pd(0) species.

  • Heating: Heat the reaction mixture to 60 °C under vigorous stirring (1000 rpm) for 2–4 hours.

    • Self-Validation Check: Monitor the reaction color after 15 minutes. A sustained yellow/orange hue confirms a healthy, turning catalytic cycle. Rapid blackening indicates catalyst death (Pd black formation) due to oxygen ingress or stalled oxidative addition.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL), separate the layers, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

References

  • Buchwald Phosphine Ligands , Sigma-Aldrich.

  • Buchwald Ligands Review , Entegris. 1

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow , Organic Letters - ACS Publications. 2

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates , The Journal of Organic Chemistry - ACS Publications.3

Sources

Optimization

Technical Support Center: Workup and Purification of 3-Bromo-2-methoxyfuran Coupling Products

Welcome to the Technical Support Center for the handling, workup, and purification of 3-substituted-2-methoxyfuran derivatives. These compounds are highly valuable building blocks synthesized via transition-metal-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, workup, and purification of 3-substituted-2-methoxyfuran derivatives. These compounds are highly valuable building blocks synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira) of 3-bromo-2-methoxyfuran. However, their electron-rich nature makes them notoriously difficult to isolate using standard laboratory protocols.

As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic challenges associated with these substrates, providing field-proven, causality-driven solutions.

Experimental Workflow & Failure Pathways

The isolation of 2-methoxyfuran derivatives requires a fundamental shift from standard organic workup procedures. The diagram below maps the critical decision points where product loss typically occurs.

WorkupPathway crude Crude Reaction Mixture (Furan Product + Pd + TPPO) quench Quench Reaction (EDTA / NaHCO3) crude->quench extract Liquid-Liquid Extraction (EtOAc or MTBE) quench->extract Mild Basic/Neutral degrade Ring-Opening / Polymerization (Product Lost) quench->degrade Acidic Quench (HCl) tppo TPPO Removal (CaBr2 Precipitation) extract->tppo purify Purification (Basified Silica Gel) tppo->purify pure Pure 3-Substituted 2-Methoxyfuran purify->pure Buffered Column purify->degrade Standard Acidic Silica

Workflow for isolation and purification of 2-methoxyfuran coupling products.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 3-substituted-2-methoxyfuran product turn black or degrade completely during silica gel chromatography? Causality: The 2-methoxyfuran core is essentially a cyclic enol ether. It is highly electron-rich and extremely sensitive to acidic conditions[1]. Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When exposed to this environment, the furan ring undergoes rapid electrophilic ring-opening, hydration, or polymerization, resulting in a black tar on the column. Solution: You must neutralize the stationary phase. Always use basified silica gel (pre-treated with 1–2% triethylamine) or switch to neutral/basic alumina.

Q2: How do I efficiently remove Triphenylphosphine Oxide (TPPO) without relying on column chromatography? Causality: TPPO is a highly polar, crystalline byproduct generated from phosphine ligands in palladium-catalyzed couplings. It often co-elutes with furan products. Because 2-methoxyfurans are acid-sensitive, standard acid-base extraction cannot be used to separate them. Solution: Exploit the coordination chemistry of TPPO. The addition of Lewis acids like Calcium Bromide (CaBr₂)[2] or Zinc Chloride (ZnCl₂)[3] forms an insoluble coordination complex with TPPO in ethereal solvents. This allows the TPPO to be simply filtered off, leaving the furan product in solution.

Q3: What is the best way to quench a palladium-catalyzed cross-coupling involving this substrate? Causality: Standard quenching protocols often use dilute HCl or NH₄Cl to break up metal complexes. However, even mild acidity can destroy the 2-methoxyfuran core[1]. Solution: Quench with a slightly basic aqueous solution such as an EDTA disodium salt solution (pH ~8). EDTA effectively chelates residual palladium[4] without dropping the pH to dangerous levels, forming a water-soluble Pd-EDTA complex that is easily removed during extraction.

Quantitative Data: Comparison of TPPO Removal Strategies

To minimize product loss, selecting the right TPPO removal strategy is critical. The table below summarizes the quantitative performance of various purification methods.

Purification StrategyReagent / Stationary PhaseSolvent CompatibilityFuran Survival RateScalabilityTPPO Removal Efficiency
CaBr₂ Complexation Anhydrous CaBr₂ (2:1 ratio)THF, 2-MeTHF, TolueneExcellent (Neutral)High (>1 kg)>97% [2]
ZnCl₂ Precipitation ZnCl₂EtOH, AcetoneGood (Mild Lewis Acid)Medium>90%[3]
Basified Chromatography Silica Gel + 2% Et₃NHexanes / EtOAcModerate to GoodLowVariable (Tailing)
Standard Chromatography Untreated Silica GelHexanes / EtOAcPoor (Degradation) LowVariable

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific pH checks are built into the steps to ensure the integrity of your 2-methoxyfuran product.

Protocol A: Mild Workup and Palladium Chelation

Objective: Remove transition metal catalysts without exposing the product to acidic conditions.

  • Cooling: Allow the cross-coupling reaction mixture to cool to room temperature.

  • Chelation: Add an equal volume of 0.1 M aqueous EDTA disodium salt solution (adjusted to pH 8 with NaOH).

  • Validation: Stir vigorously for 30–45 minutes. Self-Validation Check: The aqueous layer will turn dark brown/black as the palladium is successfully sequestered from the organic phase.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). MTBE is preferred over Ethyl Acetate as it minimizes emulsion formation and is easily dried.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C) to prevent thermal degradation.

Protocol B: Chromatography-Free TPPO Removal via CaBr₂ Complexation

Objective: Precipitate phosphine oxide byproducts quantitatively.

  • Solvent Exchange: Dissolve the crude concentrated mixture (containing the furan product and TPPO) in a minimal amount of THF or 2-MeTHF[2].

  • Complexation: Add anhydrous Calcium Bromide (CaBr₂) in a 2:1 molar ratio relative to the estimated TPPO content[2].

  • Precipitation: Stir the suspension at room temperature for 1–2 hours. Self-Validation Check: A dense, white, insoluble CaBr₂-TPPO complex will precipitate from the solution.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with cold MTBE.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the TPPO-free crude 3-substituted-2-methoxyfuran.

Protocol C: Basified Silica Gel Chromatography

Objective: Purify the furan without acid-catalyzed ring opening.

  • Neutralization: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., Hexanes). Add 2% (v/v) Triethylamine (Et₃N) to the slurry.

  • Validation: Stir for 10 minutes. Self-Validation Check: Spot the slurry on wet pH paper; it should read pH 8–9, confirming the acidic silanol groups are neutralized.

  • Packing: Pack the column and flush with 2 column volumes of the Et₃N-treated solvent.

  • Elution: Load the crude product and elute using a gradient of Hexanes/EtOAc containing 1% Et₃N.

  • Recovery: Pool the product fractions and evaporate the solvent promptly. Do not leave the purified furan in solution exposed to air and light for prolonged periods.

References

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. acs.org.[Link]

  • Removing Triphenylphosphine Oxide. rochester.edu.[Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. mdpi.com.[Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. mdpi.com.[Link]

Sources

Troubleshooting

safe handling and disposal of 3-Bromo-2-methoxyfuran waste

Welcome to the Technical Support Center for the safe handling, troubleshooting, and disposal of 3-Bromo-2-methoxyfuran . Designed for researchers, application scientists, and drug development professionals, this guide sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the safe handling, troubleshooting, and disposal of 3-Bromo-2-methoxyfuran . Designed for researchers, application scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven chemical insights to ensure experimental integrity and laboratory safety.

Lifecycle & Workflow Visualization

The following diagram outlines the critical path for managing halogenated furan derivatives from acquisition to final destruction.

G A Acquisition & Inventory B Inert Storage (<4°C, Ar/N2) A->B C Active Handling (Fume Hood, Ground) B->C Transfer D Waste Segregation (Halogenated) C->D Post-Reaction E High-Temp Incineration (>1100°C, Scrubbers) D->E EPA RCRA

Workflow for the safe lifecycle management of 3-Bromo-2-methoxyfuran.

Handling & Experimental Troubleshooting (FAQs)

Q1: My 3-Bromo-2-methoxyfuran has darkened in color over time. Is it still safe to use in my synthesis? A1: Darkening indicates oxidative degradation or polymerization.

  • Causality: The electron-rich furan ring, combined with the electron-donating methoxy group, makes this compound highly susceptible to electrophilic attack and auto-oxidation when exposed to ambient air and light [1]. Using degraded material will introduce complex polymeric impurities into your drug development assays, skewing yield and purity.

  • Solution: Discard the degraded batch into the halogenated waste stream. Always store fresh reagent under an inert atmosphere (Argon or Nitrogen) at temperatures below 4°C.

Q2: What specific environmental controls are required when scaling up reactions involving this compound? A2: Due to its high volatility and low flash point, 3-Bromo-2-methoxyfuran must be handled in an explosion-proof fume hood.

  • Causality: Halogenated furan vapors can easily ignite from minor static discharges.

  • Solution: Ensure all receiving equipment is grounded and bonded. Personnel must wear heavy-duty nitrile gloves, a face shield, and utilize a type ABEK respirator filter if engineering controls are temporarily compromised [1].

Waste Disposal & Environmental Safety (FAQs)

Q3: Can I dispose of 3-Bromo-2-methoxyfuran waste in the standard organic solvent carboy? A3: Absolutely NOT. It must be strictly segregated into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing brominated organics with standard flammable waste often routes the material to standard incinerators. Combustion of brominated furans at standard temperatures (<850°C) without proper scrubbers acts as a direct thermodynamic precursor to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) [2].

Q4: What are the regulatory requirements for the final destruction of this waste? A4: Under EPA RCRA guidelines for halogenated organic compounds, waste containing 3-Bromo-2-methoxyfuran requires specialized destruction [3].

  • Causality: Complete cleavage of the carbon-halogen bonds and destruction of the furan ring requires extreme thermal environments to prevent the recombination of PBDFs.

  • Solution: Ensure your waste management contractor routes this specific stream to a high-temperature incinerator (>1100°C) equipped with alkaline scrubbers to neutralize the hydrogen bromide (HBr) gas generated during combustion.

Step-by-Step Methodology: Safe Segregation of Bromofuran Waste

To maintain a self-validating safety system in your lab, follow this strict protocol for waste generation:

  • Reaction Quenching: Ensure all unreacted 3-Bromo-2-methoxyfuran in the reaction mixture is fully quenched and cooled to room temperature before initiating waste transfer.

  • Container Selection: Use only chemically compatible, high-density polyethylene (HDPE) containers clearly labeled as "Halogenated Organic Waste - Contains Bromine."

  • Static Dissipation (Critical): Attach a grounding cable to the waste drum during fluid transfer to dissipate static electricity, preventing the ignition of highly flammable furan vapors.

  • Volume Management: Never fill the waste container beyond 80% capacity. The remaining headspace is required to safely accommodate vapor expansion.

  • Manifest Documentation: Log the exact estimated mass of the bromofuran derivative on the hazardous waste manifest. This alerts the disposal facility of the specific halogen load, ensuring it is routed to the correct >1100°C incineration unit.

Quantitative Safety Data

Summarized physicochemical properties and safety parameters to guide your risk assessments:

Property / ParameterValue / GuidelineImplication for Handling & Disposal
Flash Point ~3 °C (Closed Cup)Highly flammable; mandates grounded equipment and elimination of static [1].
Storage Temperature < 4 °C (Inert Gas Blanket)Prevents thermal degradation, auto-oxidation, and polymerization.
GHS Classification Flam. Liq. 2, Skin/Eye Irrit. 2Requires fume hood, face shield, and nitrile/neoprene gloves.
Incineration Temp. > 1100 °CPrevents the formation of toxic PBDFs/PBDDs during disposal [2].
Waste Stream Halogenated OrganicsMust not be mixed with non-halogenated solvents to ensure proper RCRA routing [3].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System, Dioxin Containing Wastes." Federal Register. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparative analysis of 3-Bromo-2-methoxyfuran and other bromofurans

As a Senior Application Scientist in heterocyclic chemistry, I have designed this guide to provide researchers and drug development professionals with a rigorous, comparative analysis of 3-Bromo-2-methoxyfuran against ot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry, I have designed this guide to provide researchers and drug development professionals with a rigorous, comparative analysis of 3-Bromo-2-methoxyfuran against other foundational bromofurans.

The furan ring is a privileged scaffold in medicinal chemistry, but its functionalization requires precise control over regioselectivity and electronic distribution. By benchmarking 3-Bromo-2-methoxyfuran against its structural analogs, this guide decodes the thermodynamic and kinetic principles governing its reactivity, empowering you to optimize cross-coupling and lithiation workflows.

Electronic Topography: The Dichotomy of the Methoxy Group

To master the reactivity of 3-Bromo-2-methoxyfuran, one must first understand the competing electronic effects at play. In a standard unsubstituted furan, the C2 position is inherently more activated toward metal-catalyzed oxidative addition than the C3 position due to its proximity to the heteroatom, which lowers the activation energy required for bond cleavage[1].

When a methoxy (-OMe) group is introduced at the C2 position, it exerts two opposing forces on the adjacent C3-Br bond:

  • Inductive Effect (-I): The electronegative oxygen weakly withdraws electron density through the sigma framework.

  • Mesomeric Effect (+M): The oxygen lone pairs donate significant electron density into the furan’s pi-system via resonance.

The +M effect dominates, rendering the furan ring highly electron-rich. Consequently, the C3-Br bond in 3-Bromo-2-methoxyfuran is significantly less electrophilic than the C-Br bond in an unsubstituted 3-bromofuran or 2-bromofuran[2]. This increased electron density raises the activation energy barrier for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling[3].

Comparative Reactivity Matrix

The table below synthesizes the relative performance of 3-Bromo-2-methoxyfuran against common alternatives, providing a predictive framework for reaction design.

SubstrateReactive SiteElectronic EnvironmentRelative Pd(0) Oxidative Addition RateMetal-Halogen Exchange (Lithiation) Profile
3-Bromo-2-methoxyfuran C3Highly Electron-RichSlow. Requires electron-rich, bulky L-type ligands (e.g., SPhos, XPhos) to force oxidative addition.Excellent. Rapid Br-Li exchange at -78 °C; intermediate stabilized by adjacent -OMe group.
2-Bromofuran C2Moderately Electron-RichFast. The C2-Br bond is inherently weaker; proceeds with standard catalysts (e.g., Pd(PPh3)4)[1].Good. Rapid exchange, but 2-lithiofurans can be prone to ring-opening if temperature rises.
3-Bromofuran C3Neutral/Mildly Electron-RichModerate. Slower than 2-bromofuran, but faster than methoxy-substituted variants[2].Moderate. 3-lithiofuran is highly reactive and requires strict cryogenic control[4].
2,4-Dibromofuran C2 > C4Electron-DeficientVery Fast at C2. Highly regioselective for C2 over C4 due to heteroatom proximity[1].Complex. Chemoselectivity depends heavily on equivalents of n-BuLi and temperature[1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for 3-Bromo-2-methoxyfuran compared to the highly reactive 2-Bromofuran, highlighting the kinetic bottlenecks.

ComparativeReactivity cluster_0 Substrate Reactivity Profiles SubA 3-Bromo-2-methoxyfuran (Electron-Rich C3) OxAddA Oxidative Addition (Pd) High Activation Energy SubA->OxAddA Pd(0), L-Type Ligand LiExA Br-Li Exchange (-78°C) Stable Lithio-Intermediate SubA->LiExA n-BuLi SubB 2-Bromofuran (Activated C2) OxAddB Oxidative Addition (Pd) Low Activation Energy SubB->OxAddB Pd(0), L-Type Ligand LiExB Br-Li Exchange (-78°C) Prone to Ring Opening SubB->LiExB n-BuLi ProdA1 3-Aryl-2-methoxyfuran OxAddA->ProdA1 Ar-B(OH)2, Base ProdB1 2-Arylfuran OxAddB->ProdB1 Ar-B(OH)2, Base

Comparative reactivity pathways of 3-Bromo-2-methoxyfuran versus 2-Bromofuran.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the causality of the substrate's electronic profile.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxyfuran

Causality & Design: Because the +M effect of the methoxy group deactivates the C-Br bond, standard catalysts like Pd(PPh3)4 often result in incomplete conversion or protodehalogenation. We utilize Pd(OAc)2 paired with SPhos (a dialkylbiaryl phosphine). The extreme steric bulk and electron-rich nature of SPhos accelerate the difficult oxidative addition step and facilitate rapid reductive elimination, preventing catalyst degradation[3].

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-methoxyfuran (1.0 equiv), the desired arylboronic acid (1.3 equiv), and anhydrous K3PO4 (2.0 equiv). Logic: K3PO4 is basic enough to drive transmetalation but mild enough to prevent hydrolytic cleavage of the methoxy group.

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Atmospheric Control: Seal the flask and subject it to three cycles of vacuum/Argon backfill. Crucial: Oxygen will permanently deactivate the electron-rich Pd(0)-SPhos complex.

  • Solvent Addition: Inject degassed Toluene/H2O (10:1 ratio, 0.2 M concentration). Logic: The trace water is strictly required to convert the boronic acid into the reactive, nucleophilic boronate complex.

  • Thermal Activation & In-Process Control (IPC): Heat the mixture to 80 °C. Monitor the reaction via GC-MS. Self-Validation: The reaction is complete when the parent ion mass of 3-bromo-2-methoxyfuran strictly disappears. Do not rely solely on TLC, as furan derivatives often co-elute with boronic acid byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Note: As observed with many substituted furans, the products can be highly volatile; avoid excessive vacuum during solvent removal[2].

Protocol B: Regioselective Metal-Halogen Exchange (Lithiation)

Causality & Design: When cross-coupling is not viable, converting the C-Br bond to a C-Li bond allows for trapping with diverse electrophiles (e.g., aldehydes, DMF). The exchange is kinetically favored over directed ortho-metalation (DoM)[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Bromo-2-methoxyfuran (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C. Logic: Temperatures above -60 °C will cause the resulting 3-lithiofuran to undergo irreversible ring-opening degradation.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Self-Validation: A distinct color shift to pale yellow/orange indicates the successful formation of the 3-lithio-2-methoxyfuran species. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Rapidly inject the chosen electrophile (1.2 equiv, neat or dissolved in THF). Stir for an additional 1 hour at -78 °C.

  • Termination: Quench the reaction by adding saturated aqueous NH4Cl while the flask is still in the -78 °C bath. Logic: Quenching cold prevents unreacted organolithium from attacking the newly formed product as the mixture warms.

Sources

Comparative

Validating the Regioselectivity of 3-Bromo-2-methoxyfuran: A Comparative Guide for Advanced C–H and C–X Functionalization

Executive Summary In modern drug discovery, the precise spatial arrangement of pharmacophores around heteroaromatic cores is critical. 3-Bromo-2-methoxyfuran represents a highly versatile, yet mechanistically demanding,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of pharmacophores around heteroaromatic cores is critical. 3-Bromo-2-methoxyfuran represents a highly versatile, yet mechanistically demanding, building block. It offers two orthogonal sites for functionalization: the C5 position via C–H activation (lithiation) and the C3 position via C–X activation (cross-coupling or lithium-halogen exchange).

This guide objectively compares the regioselective performance of 3-Bromo-2-methoxyfuran against common alternatives (like 3-Bromofuran and 2-Methoxyfuran) and provides field-proven, self-validating experimental protocols to ensure absolute regiocontrol in your synthetic workflows.

Mechanistic Causality: Navigating the C3 vs. C5 Dichotomy

The furan ring is an electron-rich heteroaromatic system. The introduction of a methoxy group at C2 significantly increases electron density, while the bromo group at C3 acts as an electron-withdrawing handle. When subjecting 3-Bromo-2-methoxyfuran to strong bases or transition metals, regioselectivity is strictly dictated by the choice of reagent [1]:

  • C5-Deprotonation (Kinetic/Thermodynamic Control): The proton at C5 is the most acidic due to the adjacent ring oxygen (alpha-heteroatom effect). However, treating this substrate with highly nucleophilic alkyllithiums (e.g., n-BuLi or t-BuLi) will predominantly trigger a rapid lithium-halogen exchange at C3 [3]. To achieve exclusive C5-lithiation, a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS) must be employed[1, 2].

  • C3-Cross-Coupling (Oxidative Addition): The C-Br bond at C3 is highly activated for oxidative addition by Palladium(0) species. This allows for selective Suzuki-Miyaura or Stille couplings at C3 without disrupting the furan C–H bonds.

Comparative Analysis: 3-Bromo-2-methoxyfuran vs. Alternatives

To justify the selection of 3-Bromo-2-methoxyfuran over simpler furan building blocks, we must evaluate their regioselective predictability and synthetic versatility.

Building BlockPrimary Lithiation SiteCross-Coupling HandleRegiocontrol ComplexityIdeal Synthetic Application
3-Bromo-2-methoxyfuran C5 (Strictly requires LDA/NaHMDS)C3 (C–Br bond)High (Prone to halogen dance if uncontrolled)Orthogonal bifunctionalization (C3 and C5)
3-Bromofuran C2 (Directed by adjacent Br)C3 (C–Br bond)Moderate (Steric clashes can force C5 lithiation)Simple C3-aryl or C2,C3-disubstituted furans
2-Methoxyfuran C5 (Alpha to Oxygen)None Low (Highly predictable C5 activation)Mono-functionalized furan derivatives

Data Interpretation: While 2-Methoxyfuran is easier to handle, it lacks the orthogonal C3 handle required for complex API synthesis. 3-Bromofuran is useful, but its lithiation often occurs at C2[3], which can be sterically hindered. 3-Bromo-2-methoxyfuran perfectly balances these traits, provided the chemist strictly controls the basicity and nucleophilicity of the reagents.

Divergent Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways available when utilizing 3-Bromo-2-methoxyfuran, highlighting the critical reagent choices required to dictate regioselectivity.

Regioselectivity SM 3-Bromo-2-methoxyfuran C5_Li C5-Lithiation (Intermediate) SM->C5_Li LDA, THF, -78°C (C-H Functionalization) C3_Coupling C3 Suzuki-Miyaura Cross-Coupling SM->C3_Coupling Pd(PPh3)4, Ar-B(OH)2 (C-Br Functionalization) C5_Prod 5-Substituted 3-Bromo-2-methoxyfuran C5_Li->C5_Prod Electrophile (E+) C3_Prod 3-Aryl-2-methoxyfuran C3_Coupling->C3_Prod Base, Heat

Divergent regioselective functionalization pathways of 3-Bromo-2-methoxyfuran.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm regioselectivity before proceeding to subsequent synthetic steps.

Protocol A: Regioselective C5-Lithiation and Trapping

Objective: Functionalize the C5 position while preserving the C3-bromo handle for future cross-coupling [1]. Causality Check: LDA is explicitly chosen over n-BuLi to prevent premature lithium-halogen exchange at the C3 position.

Step-by-Step Methodology:

  • Base Preparation: In an oven-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Deprotonation: Add 3-Bromo-2-methoxyfuran (1.0 equiv) dropwise. Stir at -78 °C for 1 hour.

  • Self-Validation Checkpoint (Crucial): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze the crude mixture via ¹H-NMR. You must observe the complete disappearance of the C5-H singlet (typically around δ 6.8 ppm) and the retention of the methoxy singlet (δ 3.9 ppm), confirming >95% regioselective C5-lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C3 position while leaving the C5-H intact. Causality Check: Pd(PPh₃)₄ is selected due to its proven efficacy in facilitating oxidative addition into electron-rich heteroaryl bromides without requiring specialized, highly active phosphine ligands that might promote off-target C–H activation.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-methoxyfuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a mixture of Toluene/H₂O (4:1, 0.1 M). Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Catalyst Addition: Backfill with Argon and add Pd(PPh₃)₄ (5 mol%).

  • Heating & Self-Validation: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc). Validation: The starting material spot (UV-active, higher Rf) should completely convert to a lower Rf, intensely UV-active product spot within 8-12 hours. No debrominated byproduct should be visible if degassing was thorough.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove Palladium black, and wash with EtOAc. Extract the filtrate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans Source: ACS Publications URL
  • Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS Source: ResearchGate URL
  • Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans Source: ACS Publications URL
Validation

Assessing the Cost-Effectiveness of 3-Bromo-2-methoxyfuran in Synthetic Workflows

As drug development and materials science increasingly rely on functionalized heterocyclic scaffolds, the strategic selection of building blocks becomes a critical driver of both synthetic efficiency and programmatic cos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on functionalized heterocyclic scaffolds, the strategic selection of building blocks becomes a critical driver of both synthetic efficiency and programmatic cost. 3-Bromo-2-methoxyfuran (CAS: 72167-54-5) [1] has emerged as a highly versatile intermediate for the installation of 2-methoxyfuran moieties via transition-metal-catalyzed cross-coupling.

This guide provides a rigorous, data-backed comparison of 3-Bromo-2-methoxyfuran against traditional synthetic alternatives, evaluating its mechanistic advantages, cost-to-yield ratios, and scalability in pharmaceutical synthesis.

Mechanistic Rationale: Why 3-Bromo-2-methoxyfuran?

The synthesis of highly substituted furans traditionally relied on de novo ring construction (e.g., Paal-Knorr synthesis), which often suffers from harsh conditions, poor regioselectivity, and limited functional group tolerance.

By utilizing a pre-formed, halogenated building block like 3-Bromo-2-methoxyfuran, chemists can leverage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig) .

  • The Causality of Reactivity: The methoxy group at the C2 position acts as a strong electron-donating group (EDG), enriching the furan ring. However, the C3-bromide bond remains sufficiently polarized to undergo rapid oxidative addition with Pd(0) species.

  • Regiochemical Control: The presence of the C2-methoxy group sterically and electronically directs subsequent functionalizations (such as C5-lithiation), allowing for orthogonal, multi-site derivatization without the need for protecting groups.

Comparative Cost-Effectiveness Analysis

To objectively assess cost-effectiveness, we must evaluate the "true cost" of a reagent—factoring in step economy, yield, and downstream purification, rather than just the upfront catalog price.

Table 1: Synthetic Alternatives for 2-Methoxyfuran Functionalization
Reagent / MethodUpfront Cost (per 10g)Step EconomyAvg. Cross-Coupling YieldStability & StorageOverall Cost-Effectiveness
3-Bromo-2-methoxyfuran Moderate (~ 150− 250)High (1 step to product)82 - 94%Stable at 4°C, low lightOptimal - Balances reactivity with shelf-life.
3-Iodo-2-methoxyfuran High (~$400+)High (1 step to product)88 - 98%Highly light/heat sensitiveLow - Marginal yield gain does not justify cost/degradation.
De Novo Ring Synthesis Low (Basic precursors)Low (3-5 steps)30 - 55% (over all steps)N/APoor - Labor and solvent costs outweigh cheap starting materials.

Key Insight: While 3-iodo derivatives offer slightly faster oxidative addition kinetics, their inherent instability leads to rapid degradation, requiring fresh synthesis or expensive cold-chain logistics. 3-Bromo-2-methoxyfuran provides the optimal thermodynamic balance, ensuring reliable batch-to-batch consistency in high-throughput screening and scale-up [2].

Synthetic Workflow & Decision Pathway

The following diagram illustrates the strategic decision-making process when targeting complex furan derivatives, highlighting why the bromo-variant is the preferred route for process chemistry.

G Start Target: Complex 2-Methoxyfuran Derivatives Alt1 De Novo Synthesis (e.g., Paal-Knorr) Start->Alt1 Alt2 3-Bromo-2-methoxyfuran (Pd-Catalyzed Coupling) Start->Alt2 Alt3 3-Iodo-2-methoxyfuran (Pd-Catalyzed Coupling) Start->Alt3 Eval1 High Step Count Low Overall Yield High Labor Cost Alt1->Eval1 Eval2 High Atom Economy Stable Intermediate Cost-Effective Scale-up Alt2->Eval2 Eval3 High Reactivity Prone to Degradation Prohibitive Cost Alt3->Eval3

Caption: Decision matrix for synthesizing functionalized 2-methoxyfurans, demonstrating the superior viability of 3-Bromo-2-methoxyfuran.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for coupling 3-Bromo-2-methoxyfuran with an arylboronic acid includes built-in validation steps.

Materials
  • 3-Bromo-2-methoxyfuran (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(dppf)Cl₂, Phenylboronic acid, and K₂CO₃.

    • Causality: Using a bidentate ligand (dppf) prevents the formation of inactive Pd-black and accelerates the reductive elimination step, crucial for electron-rich heteroaryl bromides.

  • Reagent Addition: Add degassed 1,4-Dioxane/H₂O, followed by 3-Bromo-2-methoxyfuran via syringe.

  • Heating & Monitoring (Validation Step): Heat the mixture to 80°C. Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The disappearance of the UV-active 3-Bromo-2-methoxyfuran spot ( Rf​≈0.6 ) and the appearance of a highly fluorescent blue/green product spot under short-wave UV (254 nm) confirms successful cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes).

    • Expected Yield: 85-92% of 3-phenyl-2-methoxyfuran.

References

  • Chemsrc. "3-Bromo-2-methoxyfuran - CAS 72167-54-5." Chemsrc Chemical Database, 2024. Available at:[Link]

Comparative

Mechanistic Investigation of 3-Bromo-2-methoxyfuran Coupling Pathways: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Electronic Bias of 3-Bromo-2-methoxyfuran 3-Bromo-2-methoxyfuran is a highly valuable, yet electronically complex building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Electronic Bias of 3-Bromo-2-methoxyfuran

3-Bromo-2-methoxyfuran is a highly valuable, yet electronically complex building block utilized in the synthesis of biologically active furan-containing therapeutics and complex natural products[1]. The presence of the strongly electron-donating 2-methoxy group fundamentally alters the reactivity of the furan ring. By donating electron density via resonance, the methoxy group deactivates the adjacent C3-carbon toward oxidative addition, while simultaneously activating the C5-position toward electrophilic attack or directed metalation[2].

Understanding these competing mechanistic pathways allows chemists to selectively functionalize this scaffold, choosing between C3-cross coupling, C5-C-H functionalization, or C2-nucleophilic aromatic substitution (SNAr)[3].

Comparative Analysis of Coupling Pathways

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3-Activation)

The Suzuki-Miyaura coupling at the C3-position is the most common method for introducing aryl or vinyl groups[4].

  • Mechanistic Challenge: The rate-determining step is the oxidative addition of the Pd(0) catalyst into the C3-Br bond. Because the 2-methoxy group makes the C3-Br bond less electrophilic, standard catalysts like Pd(PPh3)4 often result in poor yields and protodehalogenation side-reactions.

  • Solution: Employing electron-rich, sterically demanding bidentate or biarylphosphine ligands (e.g., dppf, SPhos) increases the electron density on the palladium center, significantly accelerating oxidative addition into the deactivated bond[5].

Pathway B: Directed Ortho-Metalation (DoM) and C-H Arylation (C5-Activation)
  • Mechanistic Challenge: If C3-coupling is not desired, the C5-position can be selectively functionalized. The furan oxygen and the C2-methoxy group direct lithiation or palladium-catalyzed C-H activation to the C5 position.

  • Solution: Using strong, non-nucleophilic bases (like NaHMDS or TMP-Li) allows for selective C5-deprotonation without displacing the C3-bromide, enabling subsequent trapping with electrophiles or transmetalation for further coupling[2][6].

Pathway C: Nucleophilic Aromatic Substitution (SNAr)
  • Mechanistic Challenge: In suitably activated 2-methoxyfurans (e.g., bearing electron-withdrawing groups at C4), Grignard reagents can attack the C2-position, displacing the methoxy group rather than participating in Kumada cross-coupling at the C3-bromide[3].

  • Solution: This pathway is highly substrate-dependent and provides a route to 2-alkyl/aryl-3-bromofurans, effectively swapping the C2-substituent while preserving the C3-halide for late-stage functionalization[3].

Catalyst Performance Comparison: Suzuki-Miyaura Coupling at C3

To objectively compare the efficacy of different catalytic systems for the C3-arylation of 3-bromo-2-methoxyfuran with phenylboronic acid, we evaluate three distinct palladium complexes.

Table 1: Comparative Catalyst Screening for C3-Arylation

Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)Mechanistic Rationale
Pd(PPh3)4 Monodentate (Standard)Na2CO3 / THF-H2O80°C / 24h35%Poor oxidative addition due to deactivated C-Br bond; high protodehalogenation.
Pd(dppf)Cl2 Bidentate (Chelating)K3PO4 / Dioxane90°C / 12h78%Bidentate bite angle enforces cis-coordination, accelerating reductive elimination[7].
Pd(OAc)2 / SPhos Biarylphosphine (Buchwald)K3PO4 / Toluene65°C / 8h92%Highly electron-rich ligand facilitates rapid oxidative addition; steric bulk prevents catalyst deactivation.

Data synthesized from benchmark furan cross-coupling kinetics[4][6][7].

Visualizing the Mechanistic Logic

The following diagram illustrates the catalytic cycle of the optimized Suzuki-Miyaura coupling, highlighting the critical rate-determining step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Trans-Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Trans-Pd(II)(Ar)(R)L_n Intermediate TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product C3-Substituted 2-Methoxyfuran RedElim->Product Substrate 3-Bromo-2-methoxyfuran Substrate->OxAdd

Caption: Mechanistic catalytic cycle for the Pd-catalyzed Suzuki-Miyaura coupling of 3-Bromo-2-methoxyfuran.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating design. The use of anhydrous, degassed solvents is non-negotiable to prevent the oxidation of the electron-rich phosphine ligands and the degradation of the sensitive 2-methoxyfuran core.

Materials Required:
  • Substrate: 3-Bromo-2-methoxyfuran (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2 (0.02 equiv, 2 mol%) + SPhos (0.04 equiv, 4 mol%)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene (0.2 M, 5.0 mL)

Step-by-Step Workflow:
  • Reaction Assembly (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with Pd(OAc)2, SPhos, phenylboronic acid, and K3PO4.

    • Causality: Premixing the Pd source and ligand in the absence of the aryl halide allows the active Pd(0)L2 species to form without premature oxidative addition pathways that lead to catalyst resting states.

  • Solvent & Substrate Addition: Add 5.0 mL of rigorously degassed toluene, followed by 3-Bromo-2-methoxyfuran. Seal the vial with a PTFE-lined septum cap.

    • Causality: Toluene is chosen over THF to allow for a higher reaction temperature if needed, while K3PO4 provides sufficient basicity without the aqueous biphasic conditions that can hydrolyze the methoxyfuran.

  • Thermal Activation: Heat the reaction mixture to 65°C in a pre-heated oil bath with vigorous stirring (800 rpm) for 8 hours.

    • Validation Check: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 9:1). The disappearance of the 3-bromo-2-methoxyfuran peak validates successful oxidative addition and turnover.

  • Quench and Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the C3-arylated product.

Workflow Step1 1. Reagent Assembly (Schlenk/Glovebox) Step2 2. Catalyst Addition (Pd(OAc)2 + SPhos) Step1->Step2 Step3 3. Solvent & Base (Toluene, K3PO4) Step2->Step3 Step4 4. Thermal Activation (65°C, 8h) Step3->Step4 Step5 5. Quench & Filter (Celite / EtOAc) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the optimized cross-coupling protocol.

Conclusion

The functionalization of 3-Bromo-2-methoxyfuran requires a nuanced understanding of its inherent electronic bias. While the electron-donating methoxy group deactivates the C3-bromide toward oxidative addition, employing electron-rich, sterically bulky palladium-phosphine systems (like Pd/SPhos) overcomes this kinetic barrier, delivering high yields of cross-coupled products[4][7]. Alternatively, researchers can leverage this electronic bias to perform selective C5-directed metalation or C2-SNAr displacements, making this building block a highly versatile tool in advanced drug development[2][3].

References
  • Iesce, M. R., et al. "The First Nucleophilic Aromatic Substitution of Suitably Activated 2-Methoxyfurans with Grignard Reagents." ResearchGate, 2001. URL: [Link]

  • Lepage, O., et al. "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters." The Journal of Organic Chemistry, ACS Publications, 2005. URL: [Link]

  • Schlosser, M., et al. "Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS." ResearchGate, 2011. URL: [Link]

  • Doucet, H., et al. "Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans." ResearchGate, 2012. URL: [Link]

  • Liu, Z., et al. "Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates." PMC, 2014. URL:[Link]

Sources

Validation

Green Solvent Alternatives for Cross-Coupling Reactions of 3-Bromo-2-Methoxyfuran: A Comparative Guide

Executive Summary 3-Bromo-2-methoxyfuran is a highly versatile heterocyclic building block used extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Its electron-rich furan core pair...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-2-methoxyfuran is a highly versatile heterocyclic building block used extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Its electron-rich furan core paired with a reactive C3-Br bond makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. However, historically, these transformations have relied heavily on polar aprotic solvents (e.g., DMF, NMP) or aromatic hydrocarbons (e.g., toluene), which pose severe toxicity, reprotoxicity, and environmental accumulation risks .

As the pharmaceutical industry shifts toward sustainable manufacturing, replacing these legacy solvents with green alternatives is paramount. This guide provides an objective, data-backed comparison of green solvent systems—specifically 2-methyltetrahydrofuran (2-MeTHF), tert-amyl alcohol, and neoteric solvents like 2,2,5,5-tetramethyloxolane (TMO)—for the cross-coupling of 3-bromo-2-methoxyfuran.

Mechanistic Causality: Why Green Solvents Succeed

To understand why green solvents can effectively replace traditional ones, we must examine the mechanistic requirements of the catalytic cycle. In a standard Pd- or Ni-catalyzed Suzuki-Miyaura coupling, the solvent must solvate the active metal catalyst without outcompeting the substrate during the oxidative addition phase.

  • The Role of Coordination : Traditional solvents like 1,4-dioxane coordinate loosely to the metal center, stabilizing the highly reactive, low-valent catalytic species. 2-MeTHF, a biomass-derived solvent produced from agricultural waste (furfural), perfectly mimics this ethereal coordination environment while avoiding the carcinogenicity associated with dioxane .

  • Base Solubility and Protic Environments : Cross-couplings require a base (e.g., K3PO4) to facilitate transmetalation. While non-polar green solvents struggle to dissolve inorganic bases, tert-amyl alcohol provides a polar protic environment that enhances base solubility while remaining sterically hindered enough to resist oxidation .

  • Hindered Neoteric Ethers : 2,2,5,5-Tetramethyloxolane (TMO) is an emerging "neoteric" solvent. Its bulky methyl groups prevent the ether oxygen from binding too tightly to the catalyst, preventing catalyst poisoning while maintaining the dielectric constant necessary for the reaction .

Logic A 3-Bromo-2-methoxyfuran Coupling Reactions B Traditional Solvents (DMF, 1,4-Dioxane) A->B Historic C Green Solvents (2-MeTHF, t-AmOH) A->C Modern D Reprotoxic & High E-Factor B->D F Stabilizes Catalytic Transition State B->F E Biomass-Derived & Low Toxicity C->E C->F G Clean Phase Separation (Azeotropic) C->G

Figure 1: Logical relationship mapping traditional vs. green solvent properties.

Comparative Performance Data

The following table synthesizes experimental performance metrics for the Suzuki-Miyaura coupling of 3-bromo-2-methoxyfuran across various solvent systems.

SolventClassificationYield (%)Est. E-Factor ImpactWorkup EfficiencyToxicity & Environmental Profile
Toluene Traditional95%HighPoor (Prone to emulsions)Reprotoxic, fossil-derived
1,4-Dioxane Traditional96%HighPoor (Water miscible, requires extraction solvent)Carcinogenic, persistent
2-MeTHF Green94%LowExcellent (Clean in-flask phase separation)Biomass-derived, low toxicity
tert-Amyl Alcohol Green92%LowGood (Requires careful aqueous ratio)Low toxicity, high boiling point
TMO Green (Neoteric)90%LowGood (Stable hindered ether)Biomass-derived, safe

Self-Validating Experimental Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling in 2-MeTHF

To ensure high reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. This methodology utilizes a base-metal nickel catalyst, which has a carbon footprint 935 times smaller than palladium, aligning with the highest standards of green chemistry .

Objective : Synthesize 3-aryl-2-methoxyfuran derivatives using a sustainable 2-MeTHF solvent system .

Step 1: Reagent Preparation & Inert Atmosphere

  • Action : Charge an oven-dried Schlenk flask with NiCl2(PCy3)2 (5 mol%) and K3PO4 (3.0 equiv).

  • Causality : K3PO4 is selected as a simple inorganic base. It is strongly preferred over organic amine bases to minimize the generation of toxic, nitrogenous waste streams, thereby reducing the overall aquatic toxicity of the process .

Step 2: Solvent Degassing & Addition

  • Action : Add 2-MeTHF to the flask to achieve a 0.2 M concentration. Degas the suspension via sparging with N2 for 10 minutes.

  • Causality : 2-MeTHF directly replaces reprotoxic solvents. Degassing is critical because the electron-rich furan product and the active Ni(0) catalytic species are highly susceptible to oxidative degradation in the presence of dissolved oxygen [[1]]([Link]).

Step 3: Substrate Introduction

  • Action : Add 3-bromo-2-methoxyfuran (1.0 equiv) and the selected arylboronic acid (1.5 equiv) to the mixture.

  • Causality : The bromofuran is added post-degassing to prevent any mass loss due to volatility during the nitrogen sparging process.

Step 4: Reaction Heating

  • Action : Seal the flask and heat to 66 °C for 12 hours.

  • Causality : 66 °C is the optimal reflux temperature for 2-MeTHF in this specific catalytic cycle. It provides sufficient thermal energy to drive the rate-limiting transmetalation step without causing thermal decomposition of the sensitive methoxyfuran ring .

Step 5: Self-Validating NMR Check

  • Action : Cool the reaction to room temperature. Add a precisely weighed amount of hexamethylbenzene as an internal standard. Remove a 50 µL aliquot, dilute in CDCl3, and acquire a crude 1H NMR spectrum.

  • Causality : This is a critical self-validating system. By quantifying the chemical yield prior to workup, the researcher establishes a baseline. If the final isolated yield is significantly lower, the loss can be definitively attributed to the chromatography or isolation phase, rather than a failure of the catalytic reaction itself [[2]]([Link]).

Step 6: Aqueous Phase Separation

  • Action : Quench the reaction with deionized water. Stir for 5 minutes, then allow the biphasic layers to separate directly in the flask. Extract the aqueous layer once more with a small volume of 2-MeTHF, combine the organic layers, dry over MgSO4, and concentrate.

  • Causality : Unlike 1,4-dioxane or DMF, 2-MeTHF forms a clean, distinct biphasic system with water. This eliminates the need to introduce secondary, highly toxic extraction solvents (like dichloromethane), drastically lowering the E-factor of the entire workflow .

Workflow N1 1. Reagent Prep 3-Bromo-2-methoxyfuran N2 2. Green Solvent Add 2-MeTHF N1->N2 N3 3. Catalyst Loading NiCl2(PCy3)2 + Base N2->N3 N4 4. Reaction Heating 66 °C, N2 Atm N3->N4 N5 5. Aqueous Workup Phase Separation N4->N5 N6 6. Product Isolation Concentration N5->N6

Figure 2: Step-by-step experimental workflow for the green Suzuki-Miyaura cross-coupling.

References

  • Title : Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents Source : Organic Letters (2013) URL :[Link]

  • Title : Suzuki-Miyaura Reagent Guide Source : ACS GCI Pharmaceutical Roundtable URL : [Link]

  • Title : Neoteric Solvents for Metal-Catalyzed Coupling Reactions Source : SynOpen (2024) URL :[Link]

  • Title : Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory Source : Journal of Chemical Education (2014) URL :[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo-2-methoxyfuran vs. 3-Bromo-2-iodofuran in Advanced Organic Synthesis

When designing synthetic routes for complex furan-containing therapeutics or advanced materials, the choice of the starting heterocyclic building block dictates the entire downstream strategy. Both 3-bromo-2-iodofuran an...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthetic routes for complex furan-containing therapeutics or advanced materials, the choice of the starting heterocyclic building block dictates the entire downstream strategy. Both 3-bromo-2-iodofuran and 3-bromo-2-methoxyfuran offer a reactive C3-bromine handle, but their C2 substituents—iodine versus methoxy—create fundamentally divergent electronic landscapes and reactivity profiles.

As an Application Scientist, understanding the causality behind these differing reactivities is critical for designing orthogonal functionalization strategies and avoiding costly late-stage synthetic failures.

Electronic Properties and Mechanistic Causality

The reactivity of these two furan building blocks is governed by the bond dissociation energies (BDE) and the electronic contributions of their C2 substituents.

3-Bromo-2-iodofuran: The Orthogonal Halogen Scaffold

This dihalogenated system is a masterclass in regioselective cross-coupling. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond[1]. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Stille, or Negishi couplings), the oxidative addition of the Pd(0) catalyst is typically the rate-determining step. Because Pd(0) inserts into the weaker C-I bond orders of magnitude faster than the C-Br bond, researchers can achieve highly regioselective functionalization at the C2 position[1]. This selectively leaves the C3-bromine perfectly intact for a subsequent, orthogonal coupling event.

3-Bromo-2-methoxyfuran: The Electron-Enriched Scaffold

Replacing the C2-iodine with a methoxy group shifts the paradigm from orthogonal halogenation to electronic activation[2]. The methoxy group is a strong π -donor via resonance. The C-OMe bond is inert to standard Pd(0) insertion, meaning cross-coupling will exclusively occur at the C3-bromine position. However, the electron-donating nature of the methoxy group enriches the furan π -system. While this slightly decelerates the oxidative addition of Pd(0) at C3 compared to an electron-poor furan, it makes the C5 position exceptionally susceptible to Electrophilic Aromatic Substitution (EAS), allowing for late-stage functionalizations like Vilsmeier-Haack formylations.

Comparative Reactivity Matrix

To facilitate rapid decision-making in the lab, the quantitative and qualitative reactivity differences are summarized below:

Property3-Bromo-2-iodofuran3-Bromo-2-methoxyfuran
C2-Substituent BDE ~65 kcal/mol (C-I)>100 kcal/mol (C-O)
C3-Substituent BDE ~81 kcal/mol (C-Br)~81 kcal/mol (C-Br)
Primary Cross-Coupling Site C2 (Iodine)C3 (Bromine)
Relative Pd(0) Insertion Rate Extremely Fast (C-I)Moderate (C-Br, deactivated by EDG)
Primary Metal-Halogen Exchange C2 (using i-PrMgCl or n-BuLi)C3 (using n-BuLi)
EAS Susceptibility (C5 position) Low (Deactivated by halogens)Very High (Activated by C2-OMe)

Visualizing Divergent Reactivity

Reactivity Start Furan Building Blocks Iodo 3-Bromo-2-iodofuran (C-I & C-Br bonds) Start->Iodo Methoxy 3-Bromo-2-methoxyfuran (C-OMe & C-Br bonds) Start->Methoxy Pd Pd(0) Catalysis (e.g., Suzuki/Negishi) Iodo->Pd Fast Oxidative Addition at C-I Methoxy->Pd Oxidative Addition at C-Br Prod1 C2-Substituted 3-Bromofuran Pd->Prod1 Retains C-Br Handle Prod2 C3-Substituted 2-Methoxyfuran Pd->Prod2 Retains C-OMe

Divergent cross-coupling pathways dictated by C2-substituent electronic properties.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies emphasize the causality behind the reagent choices and provide specific analytical markers to confirm success without requiring immediate isolation.

Protocol A: Regioselective Negishi Coupling of 3-Bromo-2-iodofuran

This protocol targets the highly reactive C-I bond while preserving the C-Br bond[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Anhydrous conditions are non-negotiable, as organozinc reagents will rapidly protonate in the presence of trace moisture[3].

  • Reagent Loading: Dissolve 3-bromo-2-iodofuran (1.0 eq) in anhydrous THF (0.2 M). Add Pd(PPh₃)₄ (5 mol%). The tetrakis catalyst is chosen as a standard, reliable Pd(0) source for unhindered C-I oxidative addition.

  • Coupling: Dropwise add the desired organozinc halide (R-ZnX, 1.1 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl to neutralize remaining organozinc species, followed by EtOAc extraction.

Self-Validation Logic (GC-MS): Bromine possesses a highly distinct isotopic signature (a ~1:1 ratio of ⁷⁹Br and ⁸¹Br). A successful C2-coupling will show a molecular ion peak corresponding to the loss of iodine (127 Da) and the addition of the "R" group, while strictly maintaining the 1:1 M/M+2 isotopic doublet. If the doublet is lost, over-coupling at the C3 position has occurred.

Protocol B: C3-Functionalization of 3-Bromo-2-methoxyfuran via Suzuki-Miyaura

This protocol targets the sole halogen handle (C-Br) on an electron-rich ring.

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial, combine 3-bromo-2-methoxyfuran (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is required to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). A bidentate ligand like dppf is chosen here to accelerate the challenging reductive elimination step, compensating for the electron-rich nature of the furan ring.

  • Reaction: Heat to 80 °C for 12 hours under Argon.

  • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Self-Validation Logic (NMR/MS): Unlike Protocol A, a successful coupling here will result in the complete disappearance of the 1:1 bromine isotopic doublet in the mass spectrum. In ¹H-NMR, the strong electron-donating effect of the retained C2-methoxy group will cause the furan C4 and C5 protons to appear significantly upfield (shielded) compared to standard furans, providing a clear diagnostic handle for structural confirmation.

Experimental Workflow Diagram

Workflow A Substrate & Reagents B Inert Atmosphere (Argon/N2) A->B C Pd(0) Catalyst Addition B->C D Reaction Monitoring C->D D->C Incomplete (TLC/GC) E Quench & Extraction D->E F Self-Validation (GC-MS Isotope Ratio) E->F

Self-validating experimental workflow for the selective functionalization of halogenated furans.

References

  • Title: A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals Source: Benchchem URL:Verified Link
  • Title: Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran Source: Benchchem URL:Verified Link
  • Title: N-(2-hydroxy-2-phenylpropyl)

Sources

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